D-Xylono-1,4-lactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-FLRLBIABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315147 | |
| Record name | D-Xylono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15384-37-9 | |
| Record name | D-Xylono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15384-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Xylono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of D-Xylono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylono-1,4-lactone, a derivative of D-xylonic acid, is a naturally occurring sugar lactone that plays a role as a mouse metabolite.[1][2] Its significance extends to synthetic chemistry, where it serves as a precursor in the formation of complex molecules such as zaragozic acids, which are known for their inhibition of sterol synthesis.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its key chemical pathways.
Physical Properties
This compound is a white to off-white solid that appears as crystals. It is very soluble in water.[1] A summary of its key physical and computational properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid; crystals | |
| Molecular Formula | C₅H₈O₅ | [3][4][5] |
| Molecular Weight | 148.11 g/mol | [3][4][5][6] |
| Melting Point | 97 °C | |
| Specific Optical Rotation | [α]/D +95.0 ± 8.0°, c = 1 in H₂O | [7] |
| Water Solubility | Very soluble | [1] |
| pKa (Predicted) | 12.10 ± 0.60 | [1] |
Computational Properties
| Property | Value | Source |
| XLogP3 | -1.4 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 1 | [5] |
| Exact Mass | 148.03717335 Da | [3] |
| Monoisotopic Mass | 148.03717335 Da | [3] |
| Topological Polar Surface Area | 87 Ų | [3] |
| Heavy Atom Count | 10 | [1] |
| Complexity | 145 | [3] |
Chemical Properties and Reactivity
This compound is a xylonolactone that is functionally related to D-xylonic acid.[2][3] Its chemical behavior is characterized by the reactivity of the lactone ring and the hydroxyl groups.
Hydrolysis
The five-membered γ-lactone ring of this compound can undergo hydrolysis to form the open-chain D-xylonic acid. This process can occur spontaneously in aqueous solutions or be catalyzed by enzymes. The hydrolysis is thought to involve an initial isomerization to the more stable D-xylono-1,5-lactone (a δ-lactone), a reaction that can be catalyzed by divalent metal ions.[8] The subsequent hydrolysis of the lactone yields D-xylonic acid.[8][9]
Role in Zaragozic Acid Synthesis
This compound serves as a key intermediate in the synthesis of zaragozic acids. It can be converted to an O-glycoside which then undergoes a[3][10]-Wittig rearrangement to form crucial intermediates for the synthesis of these potent inhibitors of squalene synthase.[1][2]
Spectroscopic Data
The structural elucidation of this compound relies on various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of a γ-lactone is characterized by a strong carbonyl (C=O) stretching vibration. For saturated γ-lactones, this absorption band typically appears at a higher frequency than that of open-chain esters or δ-lactones, generally in the range of 1780–1760 cm⁻¹.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The protons on the lactone ring and the hydroxymethyl group are expected to appear in the region of 3.5-5.0 ppm. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen atoms and the stereochemistry of the molecule.
¹³C NMR: The carbonyl carbon of the lactone is expected to resonate significantly downfield, typically in the range of 170-185 ppm.[11] The carbons attached to hydroxyl groups (C2, C3, C4, and C5) will appear in the range of 50-85 ppm.
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key physical properties of this compound.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
Optical Rotation Measurement
The specific rotation is measured using a polarimeter.
Methodology:
-
A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of deionized water (e.g., 1 g in 100 mL).
-
The polarimeter is calibrated using a blank (deionized water).
-
The sample solution is transferred to a polarimeter tube of a known path length (e.g., 1 decimeter), ensuring no air bubbles are present.[12][13]
-
The observed optical rotation (α) is measured at a specific temperature (typically 20 or 25 °C) and wavelength (usually the sodium D-line at 589 nm).[12]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length in decimeters.
-
c is the concentration in g/mL.[12]
-
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Alternatively, for the Mull technique, the sample is ground with a mulling agent (e.g., Nujol) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[3]
-
The sample is placed in the IR spectrometer, and the spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, due to its high water solubility) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, may be added.
-
The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The compiled data, experimental methodologies, and visual representations of its chemical behavior offer a valuable resource for researchers, scientists, and professionals in the field of drug development. A thorough understanding of these properties is essential for its application in both biological studies and synthetic organic chemistry.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 15384-37-9 [chemicalbook.com]
- 3. This compound | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dextrauk.com [dextrauk.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. satish0402.weebly.com [satish0402.weebly.com]
- 13. scribd.com [scribd.com]
Introduction to D-Xylono-1,4-lactone Synthesis
An In-depth Technical Guide to the Synthesis of D-Xylono-1,4-lactone from D-xylose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for synthesizing this compound and its precursor, D-xylonic acid, from D-xylose. This compound, a versatile chiral building block, is of significant interest in the pharmaceutical and chemical industries. This document details enzymatic, electrochemical, and catalytic oxidation methods, presenting quantitative data, experimental protocols, and process workflows to aid in research and development.
D-xylose, the second most abundant monosaccharide in nature, is a readily available starting material for the production of value-added chemicals. Its oxidation to D-xylonic acid and the subsequent lactonization to this compound represent a key transformation for creating useful chemical intermediates.[1][2] The synthesis can be broadly categorized into three main approaches: enzymatic conversion, electrochemical oxidation, and chemical catalytic oxidation. Each method offers distinct advantages regarding selectivity, reaction conditions, and scalability.
Enzymatic Synthesis of this compound
Enzymatic synthesis is a highly specific and efficient method for the oxidation of D-xylose. The primary enzyme involved is D-xylose dehydrogenase (XylDH), which catalyzes the oxidation of D-xylose to D-xylonolactone.[1][3] This lactone can then be hydrolyzed to D-xylonate, either spontaneously or through the action of a lactonase enzyme.[1][3]
The enzymatic oxidation of D-xylose typically follows a two-step process. First, D-xylose is oxidized by a D-xylose dehydrogenase to form D-xylonolactone. Subsequently, this lactone is hydrolyzed by a lactonase to yield D-xylonate.[4] The D-xylose dehydrogenase from Caulobacter crescentus (CcXylB) is particularly noted for its efficiency and NAD+ dependency.[1][3]
Signaling Pathway: Enzymatic Oxidation of D-Xylose
Caption: Enzymatic pathway for D-xylose oxidation.
Experimental Protocol: Multienzyme Synthesis of D-Xylonate
This protocol is adapted from a multigram synthesis of D-xylonate using a recombinant xylose dehydrogenase from Caulobacter crescentus (XylB) with in-situ cofactor regeneration.[1]
Materials:
-
D-xylose
-
Acetaldehyde (CH₃CHO)
-
Ammonium bicarbonate (NH₄HCO₃) buffer (10 mM, pH 8.0)
-
Cell-free extract (CFE) with overexpressed XylB
-
Alcohol dehydrogenase
-
NAD⁺
-
Sodium hydroxide (NaOH) solution (8 M)
Procedure:
-
Prepare a 300 mL reaction mixture in NH₄HCO₃ buffer containing:
-
10 g of D-xylose (66.6 mmol, 220 mM)
-
1.5 equivalents of acetaldehyde (100 mmol, 330 mM)
-
40 mL of CFE with overexpressed XylB (162.5 U/mL; total activity 6500 U)
-
12 mg of alcohol dehydrogenase (3600 U)
-
100 µmol of NAD⁺ (0.33 mM)
-
-
Initiate the reaction by adding NAD⁺.
-
Continuously monitor and maintain the pH of the reaction mixture at 8.0 by adding a concentrated solution of NaOH (8 M).
-
Continue the reaction until no progressive acidification is observed, indicating the completion of the reaction.
-
Isolate the product by filtering the proteins and evaporating the solvents.
Results: This method has been reported to achieve practically quantitative conversion of D-xylose to D-xylonate.[1]
Electrochemical Synthesis
Electrochemical oxidation presents an alternative route for the synthesis of xylonic acid from D-xylose. This method involves the electrocatalytic oxidation of D-xylose in an alkaline medium at the surface of metal electrodes.
Experimental Workflow: Electrochemical Oxidation
Caption: Workflow for electrochemical oxidation of D-xylose.
Experimental Protocol: Electrocatalytic Oxidation of D-Xylose
This protocol is based on studies of the electrocatalytic oxidation of D-xylose on platinum and gold electrodes in an alkaline medium.[5]
Materials:
-
D-xylose
-
Sodium hydroxide (NaOH)
-
Platinum (Pt) or Gold (Au) working electrode
-
Reference electrode (e.g., saturated calomel electrode)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell
Procedure:
-
Prepare an alkaline solution of D-xylose (e.g., 10⁻² mol dm⁻³ D-xylose in 0.1 mol dm⁻³ NaOH).
-
Set up the electrochemical cell with the working, reference, and counter electrodes.
-
Perform cyclic voltammetry to study the oxidation process over a range of sweep rates (0.010–1.00 V s⁻¹).
-
For preparative synthesis, carry out electrolysis at a potential corresponding to the main oxidation peak observed in the cyclic voltammogram.
-
Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) to identify and quantify xylonic acid and any byproducts.
Results: Gold electrodes have demonstrated significantly higher catalytic activity and selectivity for the production of xylonic acid compared to platinum electrodes, with a D-xylose conversion yield of 98% on Au versus 26% on Pt.[5]
Chemical Catalytic Oxidation
Chemical catalytic oxidation provides a more traditional chemical synthesis route. One notable method involves the use of a palladium on carbon (Pd/C) catalyst with air as the oxidant.
Experimental Protocol: Catalytic Oxidation of D-Xylose over Pd/C
This protocol is based on the catalytic oxidation of xylose to xylonic acid over a Pd/C catalyst.
Materials:
-
D-xylose
-
5% Pd/C catalyst
-
Water
-
Apparatus for controlling pH and temperature
-
Air supply
Procedure:
-
Set up a reaction vessel with a solution of D-xylose in water (e.g., initial concentration of 0.4 mol/L).
-
Add the Pd/C catalyst (e.g., 1.0 g for a given reaction volume).
-
Maintain the pH of the solution at 9.
-
Heat the reaction mixture to 50°C.
-
Bubble air through the solution at a controlled rate (e.g., 0.4 L/min).
-
Allow the reaction to proceed for a specified time (e.g., 4 hours).
-
Monitor the conversion of D-xylose and the selectivity for xylonic acid.
Results: Under the specified conditions, a D-xylose conversion of 99.2% and a xylonic acid selectivity of 99.1% have been achieved. The Pd/C catalyst can also be recovered and reused multiple times.
Quantitative Data Summary
The following table summarizes the key quantitative data from the described synthesis methods.
| Synthesis Method | Catalyst/Enzyme | Substrate Conc. | Temperature | pH | Reaction Time | Conversion (%) | Selectivity/Yield (%) | Reference |
| Enzymatic | Xylose Dehydrogenase (XylB) | 220 mM | Room Temp. | 8.0 | 3 h | >95 | Quantitative | [1] |
| Electrochemical (Au) | Gold Electrode | 10⁻² mol dm⁻³ | 21-22 °C | Alkaline | - | 98 | High for Xylonic Acid | [5] |
| Electrochemical (Pt) | Platinum Electrode | 10⁻² mol dm⁻³ | 21-22 °C | Alkaline | - | 26 | Lower than Au | [5] |
| Catalytic Oxidation | 5% Pd/C | 0.4 mol/L | 50 °C | 9.0 | 4 h | 99.2 | 99.1 (Xylonic Acid) |
Conclusion
The synthesis of this compound from D-xylose can be achieved through various effective methods. Enzymatic synthesis offers high specificity and yield under mild conditions. Electrochemical oxidation, particularly with gold electrodes, provides a high conversion rate. Chemical catalytic oxidation using a Pd/C catalyst is also a highly efficient method with excellent conversion and selectivity. The choice of method will depend on the specific requirements of the application, including desired purity, scalability, and economic considerations. This guide provides the foundational information necessary for researchers and developers to select and implement the most suitable synthesis strategy for their needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro reconstitution and characterisation of the oxidative d-xylose pathway for production of organic acids and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Natural Occurrence of D-Xylono-1,4-lactone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrence of D-Xylono-1,4-lactone in various organisms. It is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, metabolism, and potential applications of this naturally occurring sugar lactone. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated metabolic pathways.
Introduction to this compound
This compound is a five-carbon sugar lactone, or xylonolactone, that serves as an intermediate in the metabolic pathway of D-xylose, a pentose sugar abundant in hemicellulose.[1] Its chemical structure consists of a five-membered ring (a γ-lactone). In aqueous solutions, this compound exists in a pH-dependent equilibrium with its hydrolyzed form, D-xylonic acid.[2] Under acidic conditions, the lactone form is favored, while neutral to alkaline conditions promote the open-chain carboxylic acid form.[2] It has been identified as a metabolite in mice and is known to be produced by various microorganisms.[1][3]
Natural Occurrence and Quantitative Data
The natural occurrence of this compound is intrinsically linked to the metabolism of D-xylose. While its direct quantification in many organisms is not widely documented, its presence can be inferred from the production of D-xylonic acid, with which it is in equilibrium. The majority of quantitative data comes from studies on microbial fermentation, where various bacteria and yeasts have been observed to produce significant amounts of D-xylonic acid from D-xylose.
Note on Quantitative Data: The following tables summarize the production of D-xylonic acid by various microorganisms. Given that this compound is the immediate precursor and exists in equilibrium with D-xylonic acid (with the equilibrium favoring the acid form, >90% as D-xylonic acid), these values provide a strong indication of the potential presence and concentration of the lactone under specific conditions.[2]
Occurrence in Microorganisms
This compound is a key intermediate in the oxidative pathway of D-xylose in many bacteria and some archaea.[4][5] High extracellular concentrations of its corresponding acid, D-xylonate, have been reported in several bacterial species.[4][5]
| Microorganism | Strain | Substrate | Product Concentration (g/L) | Productivity (g/L/h) | Reference |
| Gluconobacter oxydans | ATCC 621H | D-xylose | - | ~2.0 | [4] |
| Pseudomonas putida | D-glucose/lactate | - | ~4 mmol/(g biomass)/h | [4] | |
| Escherichia coli (engineered) | W3110 | D-xylose | 39.2 | 1.09 | [6] |
| Corynebacterium glutamicum (engineered) | D-xylose | 150 - 390 | 1.5 - 7.7 | [7] | |
| Zymomonas mobilis (engineered) | XA9 | D-xylose | 51.9 | - | [8] |
| Saccharomyces cerevisiae (engineered) | D-xylose | 17 ± 2 | 0.23 |
Occurrence in Plants
D-xylose is a major component of hemicellulose in plant cell walls. While the metabolic pathways of xylose in plants are well-studied, specific quantitative data on the natural concentration of this compound or D-xylonic acid in plant tissues is scarce in the available literature. Its presence is expected to be transient and at low concentrations as a metabolic intermediate.
Occurrence in Animals
Experimental Protocols
The analysis of this compound in biological samples requires robust extraction and analytical methods. The following protocols are based on established methods for the analysis of lactones and related sugar acids.
Extraction of this compound from Biological Samples
Objective: To extract this compound from microbial, plant, or animal samples for subsequent analysis.
Materials:
-
Biological sample (e.g., microbial cell culture, plant tissue, animal tissue homogenate)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Centrifuge
-
Ultrasonic bath
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator or vacuum concentrator
Procedure for Microbial Cultures:
-
Centrifuge the microbial culture to separate the supernatant and cell pellet.
-
Analyze the supernatant directly after filtration (0.22 µm filter) for extracellular lactone.
-
For intracellular analysis, quench the metabolism of the cell pellet by rapid cooling (e.g., liquid nitrogen).
-
Resuspend the cell pellet in a cold extraction solvent (e.g., 60% aqueous methanol).
-
Disrupt the cells using methods such as sonication or bead beating.
-
Centrifuge to remove cell debris.
-
Collect the supernatant for analysis.
Procedure for Plant and Animal Tissues:
-
Homogenize the tissue sample in a suitable buffer or solvent.
-
Perform a liquid-liquid extraction with a solvent such as ethyl acetate or a solid-phase extraction using a C18 cartridge to remove interfering substances like lipids and proteins.
-
For SPE, condition the cartridge with methanol followed by water. Load the aqueous extract, wash with water, and elute the lactone with methanol or acetonitrile.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for analysis.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound.
-
HPLC System: A standard HPLC system with a UV or Refractive Index (RI) detector. For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating polar compounds.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or RI detection. Mass spectrometry provides more selective and sensitive detection.
-
Quantification: Based on a calibration curve generated from pure standards of this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound, particularly in complex mixtures.
-
Derivatization: Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation is a common method, where active hydrogens are replaced with trimethylsilyl (TMS) groups.
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Splitless or split injection depending on the concentration.
-
Mass Spectrometry: Electron ionization (EI) is typically used, and quantification can be performed in selected ion monitoring (SIM) mode for higher sensitivity.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound.
-
Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Spectra: ¹H NMR and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of atoms and the overall structure.
Biosynthetic and Metabolic Pathways
This compound is an intermediate in the oxidative pathway of D-xylose metabolism, which is an alternative to the more common isomerase or oxidoreductase pathways for xylose utilization.
Biosynthesis of this compound in Microorganisms
In several microorganisms, the biosynthesis of this compound is the first step in the oxidative metabolism of D-xylose.
Caption: Biosynthesis of this compound from D-Xylose.
Metabolic Fate of this compound
Once formed, this compound is typically hydrolyzed to D-xylonic acid, which is then further metabolized. The Weimberg and Dahms pathways are two known routes for D-xylonic acid catabolism in prokaryotes.
Caption: Metabolic fate of this compound.
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a biological sample.
Caption: General experimental workflow for this compound analysis.
Conclusion
This compound is a naturally occurring intermediate in the metabolism of D-xylose, found primarily in microorganisms and also identified as a mammalian metabolite. While direct quantitative data on its natural abundance is limited, its presence is strongly indicated by the production of D-xylonic acid. The experimental protocols and metabolic pathways outlined in this guide provide a solid foundation for researchers to further investigate the biological roles and potential applications of this intriguing molecule. Future research focusing on the direct quantification of this compound in a wider range of organisms is warranted to fully understand its physiological significance.
References
- 1. This compound | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (CHEBI:16392) [ebi.ac.uk]
- 4. Microbial d-xylonate production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial D-xylonate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrolysis of D-Xylono-1,4-lactone to D-Xylonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and enzymatic hydrolysis of D-Xylono-1,4-lactone to its corresponding carboxylate, D-xylonate. This process is of significant interest in various fields, including biorefining, food chemistry, and pharmaceutical development, where the conversion of biomass-derived sugars into value-added chemicals is a key focus. This document details the underlying mechanisms, kinetics, and experimental protocols for studying this important transformation.
Introduction to this compound and its Hydrolysis
This compound is a five-membered ring cyclic ester (a γ-lactone) derived from D-xylose, a major component of hemicellulose in plant biomass. The hydrolysis of this lactone to the open-chain D-xylonate is a critical step in various biological and chemical pathways. This reaction can occur spontaneously in aqueous solutions or be accelerated by enzymatic catalysis. Understanding the dynamics of this hydrolysis is essential for optimizing processes that produce D-xylonic acid, a platform chemical with diverse applications.
The hydrolysis reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the lactone ring, leading to the cleavage of the ester bond and the formation of a linear carboxylic acid, D-xylonate. The position of the equilibrium between the lactone and the open-chain form is influenced by factors such as pH and temperature.
Mechanisms of Hydrolysis
The hydrolysis of this compound can proceed through two primary pathways: spontaneous (non-enzymatic) hydrolysis and enzyme-catalyzed hydrolysis.
Spontaneous Hydrolysis
In aqueous solution, this compound undergoes spontaneous hydrolysis. This reaction is subject to both acid and base catalysis. The general mechanism involves the nucleophilic attack of water on the carbonyl carbon.
-
Neutral Conditions: At neutral pH, water acts as the nucleophile. The reaction is generally slow.
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
-
Alkaline Conditions: In alkaline solutions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a significantly faster rate of hydrolysis.
Furthermore, a non-enzymatic isomerization to the six-membered ring D-xylono-1,5-lactone (δ-lactone) can occur, a process that can be promoted by the presence of divalent metal ions[1][2]. This isomerization can influence the overall rate of hydrolysis as the stability and reactivity of the 1,5-lactone differ from the 1,4-lactone.
The logical flow of spontaneous hydrolysis and isomerization is depicted below:
Caption: Spontaneous conversion pathways of this compound.
Enzyme-Catalyzed Hydrolysis
The hydrolysis of this compound is significantly accelerated by the enzyme xylonolactonase (EC 3.1.1.68). A well-characterized xylonolactonase is from the bacterium Caulobacter crescentus.
The xylonolactonase from Caulobacter crescentus (Cc XylC) is a mononuclear, non-heme iron-containing hydrolase[3][4][5][6]. The catalytic mechanism involves the coordination of the D-xylono-1,5-lactone's carbonyl oxygen to the Fe²⁺ ion in the active site[7][8][9][10]. This coordination increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. The active site features a six-bladed β-propeller architecture[7][8][10]. The proposed catalytic cycle is illustrated in the following diagram:
Caption: Proposed catalytic mechanism of C. crescentus xylonolactonase.
Quantitative Data on Hydrolysis
The rate of hydrolysis of this compound is dependent on several factors, including pH, temperature, and the presence of catalysts.
| Parameter | Condition | Value | Reference |
| Enzymatic Hydrolysis | |||
| Enzyme | Xylonolactonase (Caulobacter crescentus) | - | [3] |
| Metal Cofactor | Fe²⁺ | - | [3][5] |
| kcat/KM | with Fe²⁺ | (5.4 ± 0.9) x 10³ M⁻¹s⁻¹ | [3] |
| Rate Acceleration | vs. non-enzymatic reaction | 100-fold | [3][4] |
| Spontaneous Hydrolysis | |||
| pKa of D-Xylonic Acid | Aqueous solution | ~3.65 | [1] |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments related to the study of this compound hydrolysis.
Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for real-time monitoring of the hydrolysis reaction by observing the disappearance of the lactone signals and the appearance of the xylonate signals.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O). The concentration should be accurately known (e.g., 10 mM).
-
Prepare buffer solutions of the desired pH in D₂O.
-
For enzymatic assays, prepare a stock solution of purified xylonolactonase in the appropriate buffer.
-
-
NMR Experiment Setup:
-
Transfer a known volume of the lactone stock solution to an NMR tube.
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
To initiate the reaction, add a known volume of the buffer solution (for spontaneous hydrolysis) or the enzyme solution.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify characteristic proton signals for both this compound and D-xylonate.
-
Integrate the area of these signals in each spectrum.
-
The concentration of the lactone and xylonate at each time point can be determined from the relative integrals.
-
Plot the concentration of this compound versus time to determine the reaction rate. For a first-order reaction, a plot of ln[lactone] versus time will be linear, and the rate constant can be calculated from the slope.
-
The following diagram illustrates the general workflow for an NMR-based kinetic study:
Caption: Workflow for NMR monitoring of lactone hydrolysis.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for separating and quantifying this compound and D-xylonate.
Protocol:
-
Instrumentation and Columns:
-
An HPLC system equipped with a refractive index (RI) or a UV detector (if derivatization is used).
-
A suitable column for separating organic acids and sugars, such as an ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H) or a reversed-phase C18 column with an appropriate ion-pairing agent.
-
-
Mobile Phase:
-
For an ion-exclusion column, a dilute acid solution (e.g., 5 mM H₂SO₄) is typically used.
-
The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
At desired time points, withdraw an aliquot from the reaction mixture.
-
Immediately quench the reaction, for example, by adding a small amount of strong acid to stop enzymatic activity or by rapid freezing.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Calibration and Quantification:
-
Prepare standard solutions of known concentrations of pure this compound and D-xylonate.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Quantify the amount of lactone and xylonate in the experimental samples by comparing their peak areas to the calibration curves.
-
pH-Stat Titration for Kinetic Analysis
This method is particularly useful for studying the kinetics of hydrolysis by monitoring the production of the acidic product, D-xylonate.
Protocol:
-
Instrumentation:
-
A pH-stat system consisting of a pH meter, a controller, and an automated burette.
-
-
Reaction Setup:
-
Place a solution of this compound in a thermostatted reaction vessel with constant stirring.
-
Set the pH-stat to maintain a constant pH.
-
The reaction is initiated, and as the acidic D-xylonate is formed, the pH will start to decrease.
-
-
Titration and Data Acquisition:
-
The pH-stat will automatically add a standard solution of a base (e.g., NaOH) to the reaction mixture to maintain the set pH.
-
The volume of the titrant added over time is recorded.
-
-
Data Analysis:
-
The rate of the reaction is directly proportional to the rate of addition of the titrant.
-
The initial rate of hydrolysis can be determined from the initial slope of the plot of titrant volume versus time.
-
Conclusion
The hydrolysis of this compound to D-xylonate is a fundamental reaction with implications for biotechnology and chemical synthesis. This guide has provided a detailed overview of the spontaneous and enzyme-catalyzed mechanisms, available quantitative data, and comprehensive experimental protocols for its study. The xylonolactonase from Caulobacter crescentus stands out as an efficient catalyst, utilizing a mononuclear iron center to achieve a significant rate enhancement. Further research focusing on the detailed kinetics of the spontaneous hydrolysis under various conditions and the exploration of other lactonases will contribute to a more complete understanding and exploitation of this important chemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Functional Annotation and Structural Characterization of a Novel Lactonase Hydrolyzing this compound-5-phosphate and l-Arabino-1,4-lactone-5-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
D-Xylono-1,4-lactone: A Key Intermediate in Bacterial Pentose Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylono-1,4-lactone is a crucial, yet often overlooked, intermediate in the metabolic pathways of pentose sugars, particularly D-xylose, in a variety of microorganisms. As the second most abundant sugar in nature, derived primarily from lignocellulosic biomass, the efficient microbial conversion of D-xylose into biofuels and other valuable chemicals is a significant focus of biotechnological research. Understanding the enzymatic and regulatory mechanisms governing the metabolic fate of this compound is paramount for optimizing these bioprocesses. This technical guide provides a comprehensive overview of the role of this compound in pentose metabolism, with a focus on the relevant biochemical pathways, enzyme kinetics, experimental protocols, and the intricate connections to the central pentose phosphate pathway.
Biochemical Pathways Involving this compound
This compound is primarily an intermediate in the oxidative pathway of D-xylose catabolism, which is distinct from the more commonly known isomerase and oxido-reductase pathways. This oxidative route is particularly prominent in certain bacteria, such as those from the genera Caulobacter and Pseudomonas.
The initial step in this pathway is the oxidation of D-xylose to this compound, a reaction catalyzed by D-xylose dehydrogenase (Xdh). This enzyme typically utilizes NAD(P)+ as a cofactor. The resulting lactone is then hydrolyzed to D-xylonic acid by the enzyme D-xylono-1,4-lactonase (XylC). D-xylonic acid can subsequently be funneled into central metabolism through pathways like the Weimberg or Dahms pathways, which ultimately lead to intermediates of the tricarboxylic acid (TCA) cycle.
It is important to note that the hydrolysis of this compound to D-xylonic acid can also occur spontaneously, but the enzymatic catalysis by D-xylono-1,4-lactonase is significantly faster, with reports indicating a rate enhancement of up to 100-fold.[1]
Figure 1: Oxidative pathway of D-xylose metabolism featuring this compound.
Interconnection with the Pentose Phosphate Pathway
While the oxidative D-xylose pathway is a distinct route, it is metabolically linked to the central pentose phosphate pathway (PPP). The PPP is a fundamental metabolic route for the synthesis of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. The catabolism of D-xylose through the oxidative pathway and its subsequent entry into central metabolism can influence the flux and regulation of the PPP. For instance, the NADPH produced by D-xylose dehydrogenase can impact the redox balance of the cell, which is a key regulator of the oxidative branch of the PPP.
Furthermore, intermediates from the Weimberg and Dahms pathways can eventually enter the PPP at various points, creating a complex metabolic network. Metabolic flux analysis studies using 13C-labeled xylose have been instrumental in dissecting these intricate connections and quantifying the carbon flow through these interconnected pathways.[2][3][4]
Quantitative Data
The efficiency of the D-xylose oxidative pathway is largely determined by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes involved in the metabolism of this compound.
| Enzyme | Organism | Substrate | Km | kcat | kcat/Km (M-1s-1) | Notes |
| D-xylono-1,4-lactonase (XylC) | Caulobacter crescentus | This compound | - | - | (5.4 ± 0.9) x 103 | Fe2+ dependent.[5] |
| D-xylono-1,4-lactonase (phosphorylated) | Mycoplasma synoviae | This compound-5-phosphate | - | - | 4.7 x 104 | Specific for the phosphorylated form.[6][7] |
| D-xylose Dehydrogenase | - | D-xylose | - | - | - | Data not readily available |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for D-xylono-1,4-lactonase Activity
This protocol is adapted from methods used for other lactonases and relies on the detection of proton release upon lactone hydrolysis using a pH indicator.[6][7][8]
Materials:
-
Purified D-xylono-1,4-lactonase
-
This compound (substrate)
-
Bicine buffer (2.5 mM, pH 8.3)
-
NaCl (150 mM)
-
CoCl2 (0.2 mM) (or other divalent cations as required by the specific enzyme)
-
Cresol purple (0.25 mM) as a pH indicator
-
DMSO
-
Microplate reader capable of measuring absorbance at 577 nm
Procedure:
-
Prepare a reaction mixture containing Bicine buffer, NaCl, CoCl2, and cresol purple.
-
Add the purified D-xylono-1,4-lactonase to the reaction mixture in the wells of a microplate.
-
Initiate the reaction by adding varying concentrations of this compound (dissolved in a minimal amount of DMSO and diluted in buffer).
-
Immediately monitor the change in absorbance at 577 nm over time at a constant temperature. The decrease in absorbance corresponds to the acidification of the medium due to the production of D-xylonic acid.
-
Calculate the initial reaction rates from the linear portion of the absorbance change over time.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation.
Figure 2: Workflow for the spectrophotometric assay of D-xylono-1,4-lactonase activity.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in biological samples. Optimization of specific parameters will be required for different sample matrices and instrumentation.
Materials:
-
Biological sample (e.g., cell extract, culture supernatant)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
This compound standard
-
LC-MS/MS system with a C18 or HILIC column
Procedure:
-
Sample Preparation:
-
For intracellular metabolites, quench metabolism rapidly (e.g., with cold methanol).
-
Extract metabolites using a suitable solvent (e.g., 80% methanol).
-
Centrifuge to remove cell debris and protein.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Use a C18 reversed-phase column or a HILIC column for separation of the polar lactone.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in either positive or negative ion mode (optimization required).
-
Perform MS/MS analysis in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Develop an MRM method by identifying precursor and product ion pairs for this compound using a pure standard.
-
-
Quantification:
-
Generate a standard curve by analyzing a series of known concentrations of the this compound standard.
-
Quantify the concentration of this compound in the biological samples by comparing their peak areas to the standard curve.
-
Figure 3: General workflow for the quantification of this compound by LC-MS/MS.
Regulatory Aspects
The expression of the enzymes involved in the oxidative D-xylose pathway is typically inducible by the presence of D-xylose. Transcriptional regulators, such as those of the LacI/GalR family, often control the expression of the operons containing the genes for D-xylose dehydrogenase and D-xylono-1,4-lactonase. The activity of the pentose phosphate pathway, which is interconnected with D-xylose metabolism, is primarily regulated by the cellular ratio of NADP+ to NADPH.[9] An increased production of NADPH from the D-xylose oxidative pathway can, therefore, allosterically inhibit glucose-6-phosphate dehydrogenase, the first and rate-limiting enzyme of the PPP.
Conclusion and Future Perspectives
This compound is a pivotal intermediate in alternative pathways of pentose metabolism in various microorganisms. A thorough understanding of its biochemical role, the kinetics of the enzymes that produce and consume it, and its regulatory interplay with central metabolic pathways is essential for the rational design of microbial cell factories for the conversion of D-xylose. Future research should focus on the detailed characterization of D-xylono-1,4-lactonases from a wider range of organisms, comprehensive metabolic flux analyses that explicitly include the this compound node, and the elucidation of the complete regulatory networks governing these pathways. Such knowledge will undoubtedly accelerate the development of sustainable and economically viable bioprocesses based on lignocellulosic feedstocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional Annotation and Structural Characterization of a Novel Lactonase Hydrolyzing this compound-5-phosphate and l-Arabino-1,4-lactone-5-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural and Enzymatic characterization of the lactonase SisLac from Sulfolobus islandicus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
D-Xylono-1,4-lactone CAS number and molecular weight
This technical guide provides a comprehensive overview of D-Xylono-1,4-lactone, a key intermediate in the metabolism of D-xylose. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, biological significance, and relevant experimental protocols.
Core Compound Details
This compound, a cyclic ester of D-xylonic acid, is a naturally occurring sugar lactone. It serves as a crucial metabolite in the pentose and glucuronate interconversion pathways.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Citations |
| Molecular Formula | C₅H₈O₅ | [1][2][3] |
| Molecular Weight | 148.11 g/mol | [1][2][3] |
| CAS Number | 15384-37-9, 18423-66-0 | [1][2][4][5] |
| Appearance | White to off-white solid | [3] |
| Water Solubility | Very soluble | [3] |
| pKa (Predicted) | 12.10 ± 0.60 | [3] |
Note on CAS Numbers: Both CAS numbers, 15384-37-9 and 18423-66-0, are used in literature and commercial listings to refer to this compound. It is advisable to cross-reference with other identifiers such as the molecular formula and structure when procuring this compound.
Biological Significance and Metabolic Pathway
This compound is an intermediate in the oxidative pathway of D-xylose, a pentose sugar abundant in hemicellulose. In this pathway, D-xylose is first oxidized to this compound. This lactone is then hydrolyzed to D-xylonic acid, a reaction that can occur spontaneously or be catalyzed by the enzyme xylono-1,4-lactonase (EC 3.1.1.68)[2][6]. D-xylonic acid is subsequently metabolized further into the central carbon metabolism.
The enzymatic hydrolysis of this compound is a critical step in this metabolic route. The enzyme, xylono-1,4-lactonase, belongs to the hydrolase family and specifically acts on carboxylic ester bonds[2].
Below is a diagram illustrating the enzymatic hydrolysis of this compound.
The broader metabolic context of this compound within the D-xylose catabolic pathway is depicted in the following workflow.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
Materials:
-
D-xylose
-
Bromine
-
Water
-
Barium carbonate or a suitable neutralizing agent
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve D-xylose in water in a flask equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add bromine to the stirred solution. The reaction is typically monitored for completion by the disappearance of the bromine color.
-
After the reaction is complete, neutralize the excess bromine and the hydrobromic acid formed with a suitable base, such as barium carbonate.
-
Filter the solution to remove the precipitated salts.
-
The resulting solution containing D-xylonic acid is concentrated under reduced pressure.
-
Lactonization to form this compound is often achieved by heating the concentrated syrup of D-xylonic acid or by azeotropic removal of water with an organic solvent.
-
The crude lactone can be purified by recrystallization from a suitable solvent or by column chromatography.
This is a generalized protocol and may require optimization for D-xylose.
Enzymatic Assay for Xylono-1,4-lactonase Activity
This protocol describes a method to determine the activity of xylono-1,4-lactonase by monitoring the hydrolysis of this compound. The assay is based on the principle that the hydrolysis of the lactone produces an acid, which can be detected by a change in pH or by coupling the reaction to a pH indicator.
Materials:
-
This compound (substrate)
-
Purified or crude xylono-1,4-lactonase enzyme preparation
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
pH indicator (e.g., phenol red) or a pH meter
-
Spectrophotometer (if using a pH indicator)
-
Stop solution (e.g., 1 M NaOH)
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Set up the reaction mixture in a microplate or cuvette containing the assay buffer and the pH indicator.
-
Add the enzyme solution to the reaction mixture to initiate the reaction. A control reaction without the enzyme should be run in parallel.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the change in absorbance of the pH indicator at its characteristic wavelength (e.g., 560 nm for phenol red) over time using a spectrophotometer. Alternatively, the change in pH can be monitored directly using a pH meter.
-
The initial rate of the reaction is determined from the linear portion of the absorbance or pH change versus time plot.
-
One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of this compound per minute under the specified assay conditions.
Conclusion
This compound is a significant metabolite in carbohydrate metabolism. Understanding its properties, synthesis, and enzymatic conversion is crucial for research in biochemistry, microbiology, and biotechnology. The information and protocols provided in this guide offer a solid foundation for scientists and researchers working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Xylono-1,4-lactonase - Wikipedia [en.wikipedia.org]
- 3. Metabolic engineering for microbial production of sugar acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (CHEBI:16392) [ebi.ac.uk]
The Discovery and Enduring Significance of D-Xylono-1,4-lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Xylono-1,4-lactone, a five-membered ring sugar lactone derived from D-xylose, holds a unique position in the landscape of carbohydrate chemistry and biochemistry. Its discovery is rooted in the early explorations of aldonic acids and their corresponding lactones. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols related to this compound. It is designed to be a comprehensive resource, featuring quantitative data summarized in structured tables, detailed experimental methodologies, and visualizations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this versatile molecule.
Introduction
This compound, also known as D-xylonic acid γ-lactone, is a naturally occurring or synthetically derived carbohydrate derivative. As a xylonolactone, it is functionally related to D-xylonic acid[1][2]. Its significance spans various scientific domains, from being a key intermediate in microbial metabolic pathways to serving as a precursor in the synthesis of bioactive molecules, including intermediates for zaragozic acids, which are known inhibitors of sterol synthesis[2]. This guide will delve into the historical context of its discovery, its physicochemical properties, methods of synthesis, and its role in significant biological pathways.
Discovery and History
The history of this compound is intertwined with the broader history of the study of aldonic acids and their lactones, which began in the late 19th and early 20th centuries. The general method for preparing aldonic acids involves the oxidation of the corresponding aldose. The nomenclature itself, replacing the "-ose" suffix with "-onic acid" or "-onolactone," reflects this relationship. Early methods for the preparation of aldonic acids often utilized oxidation with bromine water[3].
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in historical records, its existence as the γ-lactone of D-xylonic acid would have been inferred from the established chemistry of other aldonic acids. The systematic investigation of sugar lactones, including their formation, stability, and chemical reactivity, laid the groundwork for the eventual isolation and characterization of this compound. Its identification as a mouse metabolite further underscores its biological relevance[1][2].
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₅ | [1][4][5] |
| Molecular Weight | 148.11 g/mol | [1][4][5] |
| CAS Number | 15384-37-9 | [1] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 105.5–106.0 °C | [3] |
| Optical Activity [α]/D | 95.0 ± 8.0°, c = 1 in H₂O | [7] |
| Water Solubility | Very soluble | [6] |
| pKa (Predicted) | 12.10 ± 0.60 | [6] |
| LogP (XLogP3) | -1.4 | [1] |
| Topological Polar Surface Area | 87 Ų | [1] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
Synthesis of this compound
This compound can be synthesized through both chemical and enzymatic methods. The choice of method depends on factors such as desired yield, purity, and scalability.
Chemical Synthesis
The classical method for the chemical synthesis of aldono-1,4-lactones involves the oxidation of the parent aldose.
This protocol describes the synthesis of the analogous D-lyxono-1,4-lactone, illustrating the general principle of bromine water oxidation. A similar procedure can be applied to D-xylose to obtain this compound.
-
Reaction Setup: In a round-bottomed flask, dissolve D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g) in water (60 mL) and stir at 0 °C.
-
Oxidation: Add bromine (2.0 mL, 77.7 mmol) dropwise to the mixture.
-
Acidification: After 1 hour, stop the cooling and acidify the mixture with 88% formic acid to a pH of 3–4.
-
Workup: Remove volatile components under reduced pressure. Dissolve the resulting oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.
-
Isolation: Filter the salts and wash with additional ethanol (20 mL). Combine the ethanol layers and concentrate under reduced pressure.
-
Crystallization: The resulting oil is further purified by crystallization to yield D-lyxono-1,4-lactone. A yield of 39.3% was reported for this specific synthesis[3].
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and often more environmentally benign route to this compound. The key enzyme in this process is D-xylose dehydrogenase.
The enzymatic synthesis of this compound from D-xylose is catalyzed by D-xylose dehydrogenase, which can be sourced from various microorganisms, such as Caulobacter crescentus[8]. The reaction requires a cofactor, typically NAD⁺ or NADP⁺[9][10].
Caption: Enzymatic oxidation of D-xylose to this compound.
This protocol describes a multienzyme system for the synthesis of D-xylonate, where this compound is the initial product that is subsequently hydrolyzed.
-
Reaction Mixture: Prepare a reaction mixture in a volatile buffer (e.g., 10 mM NH₄HCO₃, pH 8.0). The mixture contains D-xylose, a catalytic amount of NAD⁺, and a cofactor regeneration system.
-
Enzymes: Add D-xylose dehydrogenase (from a source like C. crescentus) and an enzyme for cofactor regeneration (e.g., alcohol dehydrogenase with acetaldehyde as a substrate).
-
Reaction Conditions: Maintain the reaction at a controlled pH and temperature. The progress of the reaction can be monitored by the consumption of D-xylose or the formation of D-xylonate.
-
Product Isolation: The volatile buffer and byproducts from the regeneration system can be removed by evaporation, simplifying the isolation of the D-xylonate product. Excellent conversions (>95%) have been reported for this type of system[8].
Biological Significance and Signaling Pathways
This compound is an intermediate in several key metabolic pathways, highlighting its biological importance.
Pentose and Glucuronate Interconversions
This compound and its corresponding acid are involved in the pentose and glucuronate interconversion pathways[9][11]. These pathways are crucial for the metabolism of five-carbon sugars and their integration with central carbon metabolism. The hydrolysis of this compound to D-xylonate is a key step, which can occur spontaneously or be catalyzed by the enzyme xylonolactonase (EC 3.1.1.68)[11].
Caption: Role of this compound in metabolic pathways.
Hydrolysis by Xylonolactonase
The enzymatic hydrolysis of this compound is significantly accelerated by xylonolactonase. Studies on the enzyme from Caulobacter crescentus have provided valuable kinetic data.
| Parameter | Value | Source(s) |
| Enzyme | Xylonolactonase (Caulobacter crescentus) | |
| Fold acceleration over non-enzymatic hydrolysis | 100-fold | |
| Cofactor | Fe²⁺ | |
| Dissociation Constant (Kd) for Fe²⁺ | 0.5 µM |
Applications in Drug Development and Research
This compound and its derivatives are of interest to drug development professionals and researchers for several reasons:
-
Chiral Building Block: As a chiral molecule derived from a readily available sugar, it serves as a valuable starting material for the synthesis of complex, stereochemically defined molecules.
-
Intermediate in Bioactive Synthesis: Its role as a precursor to zaragozic acids, which are potent inhibitors of squalene synthase and thus cholesterol biosynthesis, highlights its potential in the development of hypocholesterolemic agents[2].
-
Metabolic Studies: As a metabolite, it is a useful tool for studying microbial and mammalian carbohydrate metabolism.
Conclusion
This compound, a seemingly simple sugar lactone, possesses a rich history and a significant role in both chemistry and biology. From its origins in the early studies of aldonic acids to its current applications as a synthetic intermediate and metabolic probe, it continues to be a molecule of interest for researchers. This guide has provided a comprehensive overview of its discovery, properties, synthesis, and biological relevance, with the aim of serving as a valuable resource for the scientific community. The detailed experimental protocols and pathway visualizations are intended to facilitate further research and application of this important carbohydrate derivative.
References
- 1. This compound | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 15384-37-9 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. dextrauk.com [dextrauk.com]
- 6. guidechem.com [guidechem.com]
- 7. 15384-37-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. D-xylose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. D-xylose 1-dehydrogenase (NADP+, this compound-forming) - Creative Biogene [microbialtec.com]
- 11. Xylono-1,4-lactonase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantification of D-Xylono-1,4-lactone using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed protocol for the quantification of D-Xylono-1,4-lactone using High-Performance Liquid Chromatography (HPLC). Due to the absence of a significant chromophore in this compound, this method utilizes a Refractive Index (RI) detector, a common approach for the analysis of sugars and their derivatives. The described methodology is intended to serve as a robust starting point for researchers, scientists, and drug development professionals, and includes a comprehensive guide to method validation in accordance with ICH guidelines.
Introduction
This compound is a sugar lactone derived from D-xylose. It is an important chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Accurate quantification of this compound is crucial for process monitoring, quality control of starting materials, and stability studies in drug development. This document provides a detailed HPLC method and a comprehensive protocol for its validation.
Experimental
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87H (300 x 7.8 mm), is recommended for the separation of sugars and organic acids.
-
Reagents:
-
This compound reference standard (≥98% purity)
-
Sulfuric acid (H₂SO₄), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
A proposed set of chromatographic conditions is summarized in the table below. These parameters may require optimization depending on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | Bio-Rad Aminex HPX-87H (300 x 7.8 mm) |
| Mobile Phase | 0.005 M Sulfuric Acid in Ultrapure Water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 50 °C |
| Detector | Refractive Index (RI) Detector |
| Detector Temperature | 35 °C |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 500 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
Caption: Workflow for the HPLC quantification of this compound.
Method Validation
A comprehensive validation of the HPLC method should be performed to ensure its suitability for its intended purpose. The following parameters should be evaluated according to ICH guidelines:
System Suitability
Before starting the analysis, the suitability of the chromatographic system should be verified. This is done by injecting a standard solution multiple times (e.g., n=6). The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Linearity
Linearity should be established by analyzing a series of at least five concentrations of this compound. A calibration curve is constructed by plotting the peak area against the concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Close to zero |
Accuracy
Accuracy is determined by performing recovery studies. A known amount of this compound is spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% to 102.0% |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Determined by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Determined by analyzing the same sample on different days, with different analysts, and/or on different instruments.
| Parameter | Acceptance Criteria |
| RSD of peak areas | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines
-
S = the slope of the calibration curve
Alternatively, they can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., pH ± 0.2)
The system suitability parameters should be checked under each varied condition.
Data Presentation
All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 10 | [Value] |
| 50 | [Value] |
| 100 | [Value] |
| 250 | [Value] |
| 500 | [Value] |
| r² | [Value] |
Table 2: Accuracy (Recovery) Data
| Spike Level | Amount Spiked (µg) | Amount Recovered (µg) | % Recovery |
|---|---|---|---|
| 80% | [Value] | [Value] | [Value] |
| 100% | [Value] | [Value] | [Value] |
| 120% | [Value] | [Value] | [Value] |
| Mean Recovery | | | [Value] |
Table 3: Precision Data
| Repeatability (RSD%) | Intermediate Precision (RSD%) |
|---|
| Peak Area | [Value] | [Value] |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| LOD | [Value] |
| LOQ | [Value] |
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The use of an Aminex HPX-87H column with an RI detector offers good separation and sensitivity for this non-UV absorbing compound. Proper method validation according to the outlined protocols will ensure the accuracy, precision, and reliability of the analytical results, making this method suitable for routine quality control and research applications.
Application Notes and Protocols: D-Xylono-1,4-lactone as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of D-Xylono-1,4-lactone as a standard in chromatographic analysis. The information is intended to guide researchers in developing and validating analytical methods for the quantification of this compound in various matrices.
Introduction
This compound is a sugar lactone that serves as an important intermediate in the metabolic pathway of D-xylose.[1] Accurate quantification of this compound is crucial for studying carbohydrate metabolism, monitoring fermentation processes, and in the development of drugs targeting related pathways. These notes provide recommended starting protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₅ | [2] |
| Molecular Weight | 148.11 g/mol | [2] |
| CAS Number | 15384-37-9 | |
| Appearance | White to off-white crystalline solid | |
| Purity | ≥95% (GC) |
D-Xylose Metabolic Pathway
This compound is a key intermediate in the oxidative pathway of D-xylose metabolism. The pathway involves the conversion of D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid. Understanding this pathway is essential for interpreting analytical results in biological samples.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
This protocol is a recommended starting point for the analysis of this compound in aqueous samples. Due to the lack of a strong chromophore, Refractive Index (RI) detection is a suitable choice.
4.1.1. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with deionized water to achieve concentrations ranging from 10 to 500 µg/mL.
Important Consideration: this compound exists in equilibrium with its corresponding hydroxy acid (D-xylonic acid) in aqueous solutions. This equilibrium is pH-dependent.[3] It is recommended to prepare fresh standard solutions daily and maintain a consistent, slightly acidic pH (e.g., pH 3-4) to stabilize the lactone form.
4.1.2. HPLC Operating Conditions
| Parameter | Recommended Condition |
| Column | Amino column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index (RI) Detector |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
4.1.3. Expected Performance Characteristics (Representative Data)
The following table presents representative performance data that can be expected when developing and validating this method. Actual results may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Retention Time | 5 - 10 minutes |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 5 µg/mL |
| Limit of Quantification (LOQ) | 15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
For GC analysis, the non-volatile this compound must be derivatized to a volatile form. Silylation is a common and effective derivatization technique for this purpose.[4]
4.2.1. Standard Solution Preparation
Prepare stock and working standard solutions of this compound in a suitable organic solvent (e.g., pyridine) as direct aqueous solutions are not compatible with the derivatization reagents.
4.2.2. Derivatization Protocol (Silylation)
-
Evaporation: Transfer a known volume of the standard solution to a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Methoximation (Optional but Recommended): To prevent the formation of multiple isomers, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Cap the vial and heat at 60 °C for 30 minutes.
-
Silylation: Cool the vial to room temperature. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Analysis: After cooling, the derivatized sample is ready for GC-MS analysis.
4.2.3. GC-MS Operating Conditions
| Parameter | Recommended Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | m/z 50-500 |
4.2.4. Expected Performance Characteristics (Representative Data)
| Parameter | Expected Value |
| Retention Time | 15 - 20 minutes |
| Characteristic Ions (TMS derivative) | To be determined from the mass spectrum of the derivatized standard (refer to NIST database for xylonic acid, 1,4-lactone, TMS derivative[5]) |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison of results across different samples and analytical runs. When analyzing biological samples, it is important to consider the potential for enzymatic conversion of this compound and the chemical equilibrium with D-xylonic acid. Proper sample quenching and pH control are critical for accurate quantification.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the use of this compound as a chromatographic standard. Method validation according to regulatory guidelines is essential before application to routine analysis. The provided diagrams and tables are intended to facilitate the implementation and understanding of these analytical procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 5. Xylonic acid, 1,4-lactone, TMS [webbook.nist.gov]
Application of D-Xylono-1,4-lactone in Biofuel Research: A Gateway to Value-Added Chemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylono-1,4-lactone is a key intermediate in the bio-based production of D-xylonic acid, a versatile platform chemical identified by the U.S. Department of Energy as a high-value target derivable from biomass. While not directly utilized as a biofuel, this compound is integral to the pathway that converts D-xylose, a major component of lignocellulosic biomass, into precursors for biofuels and other valuable bioproducts. This document provides detailed application notes and experimental protocols relevant to the study and utilization of this compound in the context of biofuel and biorefinery research. The primary pathway of interest involves the conversion of D-xylonic acid to 1,2,4-butanetriol (BTO), a precursor to energetic plasticizers and a potential "drop-in" biofuel.
Application Notes
The primary application of this compound in biofuel research is as a transient intermediate in the enzymatic oxidation of D-xylose to D-xylonic acid. This conversion is a critical first step in the valorization of hemicellulose-derived sugars into non-fermentative biofuels and bioproducts. The pathway involves two key enzymatic steps:
-
Oxidation of D-xylose: D-xylose dehydrogenase (XDH) catalyzes the oxidation of D-xylose to this compound, typically using NAD⁺ or NADP⁺ as a cofactor.[1][2]
-
Hydrolysis of this compound: The lactone is then hydrolyzed to D-xylonic acid. This step can occur spontaneously, but the rate is significantly enhanced by the enzyme xylonolactonase (XylC).[3][4] The enzymatic hydrolysis is reported to be up to 100-fold faster than the spontaneous reaction.[3][5]
D-xylonic acid can then be further converted through a synthetic metabolic pathway to 1,2,4-butanetriol (BTO).[6][7] This pathway typically involves the enzymes D-xylonate dehydratase, 2-keto acid decarboxylase, and an alcohol dehydrogenase.[7][8] The efficiency of this overall conversion is a key area of research in the development of sustainable biofuels.
Quantitative Data
The following tables summarize key quantitative data from studies on the production of D-xylonic acid and its conversion to 1,2,4-butanetriol.
Table 1: Microbial Production of D-Xylonic Acid from D-Xylose
| Microorganism | Strain Engineering | Substrate Concentration (g/L) | D-Xylonic Acid Titer (g/L) | Molar Yield (%) | Reference |
| Escherichia coli | Overexpression of xylB from C. crescentus | 20 | 18.2 | 91 | [7] |
| Saccharomyces cerevisiae | Expression of XylB from C. crescentus | 23 | 17 ± 2 | ~74 | |
| E. coli | Engineered with xylB and xylC from C. crescentus | 20 | ~19 | ~95 | [2] |
Table 2: Bioconversion of D-Xylose to 1,2,4-Butanetriol (BTO)
| Microorganism | Strain Engineering | Substrate Concentration (g/L) | BTO Titer (g/L) | Molar Yield (%) | Reference |
| Escherichia coli | Engineered with D-xylonic acid pathway | D-xylose | 3.92 | - | [6] |
| Escherichia coli | Optimized D-xylonate dehydratase and SUF system | 20 | 10.36 | 73.6 | [7] |
| Saccharomyces cerevisiae | Fe metabolic engineering to enhance XylD activity | 10 | 1.7 | 24.5 | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biochemical pathway and a general experimental workflow for the production and analysis of D-xylonic acid and its derivatives.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of D-Xylonate via this compound Intermediate
This protocol is adapted from a multienzyme system for the synthesis of D-xylonate.[2]
Materials:
-
D-xylose
-
NAD⁺
-
Acetaldehyde
-
D-xylose dehydrogenase (XylB) from Caulobacter crescentus (recombinantly expressed)
-
Alcohol dehydrogenase (ADH)
-
Ammonium bicarbonate buffer (10 mM, pH 8.0)
-
NaOH (8 M)
-
Bioreactor or pH-controlled reaction vessel
Procedure:
-
Prepare the reaction mixture in a pH-controlled vessel with 10 mM ammonium bicarbonate buffer (pH 8.0).
-
Add D-xylose to a final concentration of 220 mM (10 g in 300 mL).
-
Add acetaldehyde to a final concentration of 330 mM.
-
Add D-xylose dehydrogenase and alcohol dehydrogenase to the desired activity units (e.g., 6500 U XylB and 3600 U ADH for a 300 mL reaction).
-
Initiate the reaction by adding NAD⁺ to a final concentration of 0.33 mM.
-
Maintain the pH of the reaction mixture at 8.0 by the controlled addition of 8 M NaOH. The consumption of NaOH indicates the production of D-xylonic acid.
-
Monitor the reaction until the pH stabilizes, indicating the completion of the reaction.
-
The resulting solution contains D-xylonate. Further purification can be achieved by evaporation of the volatile buffer and byproducts.
Protocol 2: D-Xylose Dehydrogenase (XDH) Activity Assay
This assay measures the activity of XDH by monitoring the formation of NADH at 340 nm.
Materials:
-
Purified D-xylose dehydrogenase
-
D-xylose solution (e.g., 1 M)
-
NAD⁺ solution (e.g., 50 mM)
-
Buffer solution (e.g., 50 mM BTP buffer, pH 9.0)
-
Spectrophotometer capable of reading at 340 nm
-
96-well plate or cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette or well of a 96-well plate containing the buffer, NAD⁺, and the enzyme solution.
-
Initiate the reaction by adding the D-xylose solution.
-
Immediately measure the increase in absorbance at 340 nm over time.
-
The rate of NADH formation is proportional to the XDH activity. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
One unit of XDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Protocol 3: Xylonolactonase Activity Assay
This protocol is based on a pH-sensitive colorimetric assay to monitor the hydrolysis of this compound.[9]
Materials:
-
This compound (can be synthesized from D-xylonic acid by incubation in 0.1 M HCl at 95°C for 3 hours)
-
Purified xylonolactonase
-
Bicine buffer (2.5 mM, pH 8.3)
-
NaCl (0.2 M)
-
Cresol purple pH indicator (0.1 mM in 1% DMSO)
-
Plate reader capable of reading absorbance at 577 nm
Procedure:
-
Prepare the reaction mixture in a 96-well plate containing Bicine buffer, NaCl, and cresol purple.
-
Add the xylonolactonase enzyme to the wells.
-
Initiate the reaction by adding varying concentrations of this compound (e.g., 0.01–2 mM).
-
Monitor the change in absorbance at 577 nm over time. The hydrolysis of the lactone to xylonic acid will cause a decrease in pH, which is detected by the color change of the cresol purple indicator.
-
The initial rate of the reaction can be used to determine the kinetic parameters of the enzyme.
Protocol 4: Whole-Cell Bioconversion of D-Xylose to 1,2,4-Butanetriol (BTO)
This is a general protocol for the whole-cell bioconversion of D-xylose to BTO using an engineered E. coli strain.[7]
Materials:
-
Engineered E. coli strain harboring the BTO synthesis pathway
-
Luria-Bertani (LB) medium or other suitable growth medium
-
IPTG (for induction of gene expression, if applicable)
-
Phosphate-buffered saline (PBS, 50 mM, pH 7.0)
-
D-xylose solution (e.g., 20 g/L in PBS)
-
Shaking incubator
-
HPLC for product analysis
Procedure:
-
Grow the engineered E. coli strain in LB medium at 37°C to a desired optical density (e.g., OD₆₀₀ of 0.6-0.8).
-
Induce gene expression with IPTG (e.g., 0.5 mM) and continue incubation (e.g., at 33°C for 12 hours).
-
Harvest the cells by centrifugation and resuspend them in 50 mM PBS (pH 7.0) to a final OD₆₀₀ of 30.
-
Add the D-xylose solution to the cell suspension to a final concentration of 20 g/L.
-
Incubate the reaction mixture in a shaking incubator at 33°C and 200 rpm for 48 hours.
-
Take samples periodically, terminate the reaction by boiling, and centrifuge to remove cells.
-
Analyze the supernatant for BTO concentration using HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simple and Practical Multigram Synthesis of d-Xylonate Using a Recombinant Xylose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme and cofactor engineering to increase d-xylonate dehydratase activity for improved d-1,2,4-butanetriol production from d-xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional Annotation and Structural Characterization of a Novel Lactonase Hydrolyzing this compound-5-phosphate and l-Arabino-1,4-lactone-5-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
D-Xylono-1,4-lactone: A Versatile Chiral Precursor for Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylono-1,4-lactone, a derivative of D-xylose, is a highly functionalized and stereochemically rich building block that has garnered significant interest in the field of fine chemical synthesis. Its inherent chirality and multiple functional groups make it an attractive starting material for the enantioselective synthesis of a wide array of complex molecules, including bioactive natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of high-value compounds.
Key Applications
This compound serves as a versatile precursor for the synthesis of several classes of important organic compounds. Its applications stem from its rigid furanose structure, which allows for stereocontrolled transformations. Key applications include its use in the synthesis of:
-
Zaragozic Acid Intermediates: Zaragozic acids are potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway, making them targets for the development of cholesterol-lowering drugs. This compound can be elaborated into key intermediates for the synthesis of the complex core of zaragozic acids, often involving a crucial[1][2]-Wittig rearrangement of an O-glycoside derivative.[1]
-
Iminosugars: Iminosugars, also known as azasugars, are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. They are potent glycosidase inhibitors with therapeutic potential against a range of diseases, including diabetes, viral infections, and cancer. The chiral backbone of this compound provides a template for the stereoselective introduction of the nitrogen atom and subsequent modifications to yield various iminosugar targets.
-
C-Glycosides: C-glycosides are metabolically stable analogs of O-glycosides, where the anomeric oxygen is replaced by a carbon atom. This stability makes them attractive candidates for drug development. This compound can be converted into C-glycosides through various synthetic strategies, including the addition of organometallic reagents to the lactone carbonyl.
-
Bioactive Natural Products: The chiral framework of this compound has been utilized as a starting point for the total synthesis of various natural products possessing interesting biological activities.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound and its conversion into valuable synthetic intermediates.
Protocol 1: Synthesis of this compound from D-Xylose
This protocol describes the oxidation of D-xylose to this compound.
Reaction Scheme:
A schematic for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| D-Xylose | 150.13 | 10.0 g | 0.0666 |
| Bromine | 159.81 | 4.3 mL (13.4 g) | 0.0838 |
| Calcium Carbonate | 100.09 | 15.0 g | 0.150 |
| Dowex 50W-X8 (H+ form) | - | ~20 g | - |
| Ethanol | 46.07 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with D-xylose (10.0 g, 0.0666 mol) and calcium carbonate (15.0 g, 0.150 mol) in water (100 mL).
-
The suspension is cooled to 0-5 °C in an ice bath.
-
Bromine (4.3 mL, 0.0838 mol) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at room temperature for 24 hours. The disappearance of the bromine color indicates the completion of the reaction.
-
The excess calcium carbonate is removed by filtration, and the filtrate is passed through a column of Dowex 50W-X8 (H+ form) resin to remove calcium ions.
-
The acidic eluate is collected and concentrated under reduced pressure to a thick syrup.
-
The syrup is co-evaporated with ethanol (3 x 50 mL) to remove residual water.
-
The resulting syrup is dissolved in a minimum amount of hot ethanol and allowed to crystallize at 4 °C.
-
The crystalline this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Expected Yield: 8.5 - 9.5 g (85-95%)
Characterization Data:
-
Appearance: White crystalline solid.
-
Melting Point: 99-101 °C
-
¹H NMR (400 MHz, D₂O): δ 4.65 (d, J = 4.0 Hz, 1H), 4.45 (t, J = 4.0 Hz, 1H), 4.38 (m, 1H), 3.95 (dd, J = 12.0, 2.8 Hz, 1H), 3.78 (dd, J = 12.0, 5.6 Hz, 1H).
-
¹³C NMR (100 MHz, D₂O): δ 176.5, 83.2, 73.4, 71.8, 60.9.
Protocol 2: Protection of this compound as an Isopropylidene Acetal
Protection of the hydroxyl groups is a common strategy to enable regioselective reactions. This protocol describes the formation of the 2,3-O-isopropylidene derivative.
Reaction Scheme:
Protection of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 148.11 | 5.0 g | 0.0337 |
| 2,2-Dimethoxypropane | 104.15 | 10.5 mL (8.8 g) | 0.0845 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 100 mg | 0.0005 |
| Acetone | 58.08 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
To a solution of this compound (5.0 g, 0.0337 mol) in dry acetone (50 mL) is added 2,2-dimethoxypropane (10.5 mL, 0.0845 mol) and p-toluenesulfonic acid monohydrate (100 mg, 0.0005 mol).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of saturated sodium bicarbonate solution until the mixture is neutral.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (50 mL) and water (50 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 25 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 1:1) to afford the desired product.
Expected Yield: 5.5 - 6.0 g (85-92%)
Characterization Data:
-
Appearance: White solid.
-
¹H NMR (400 MHz, CDCl₃): δ 4.85 (d, J = 6.0 Hz, 1H), 4.75 (d, J = 6.0 Hz, 1H), 4.50 (m, 1H), 4.00 (dd, J = 12.0, 3.0 Hz, 1H), 3.85 (dd, J = 12.0, 5.0 Hz, 1H), 1.50 (s, 3H), 1.35 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 174.0, 113.5, 81.0, 78.5, 76.0, 62.0, 27.0, 25.5.
Protocol 3: Synthesis of a C-Glycoside Precursor from Protected this compound
This protocol outlines a general procedure for the addition of a Grignard reagent to the protected lactone to form a lactol, a key intermediate for C-glycosides.
Reaction Scheme:
Formation of a C-glycoside precursor.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-O-Isopropylidene-D-xylono-1,4-lactone | 188.18 | 2.0 g | 0.0106 |
| Phenylmagnesium bromide (3.0 M in diethyl ether) | - | 4.2 mL | 0.0127 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - |
| Saturated Ammonium Chloride Solution | - | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
A solution of 2,3-O-isopropylidene-D-xylono-1,4-lactone (2.0 g, 0.0106 mol) in anhydrous THF (20 mL) is cooled to -78 °C under an argon atmosphere.
-
Phenylmagnesium bromide (4.2 mL of a 3.0 M solution in diethyl ether, 0.0127 mol) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution (10 mL).
-
The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, a mixture of lactol diastereomers, is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1).
Expected Yield: 2.2 - 2.5 g (78-88%)
Logical Workflow for Fine Chemical Synthesis from this compound
The following diagram illustrates a typical workflow for the utilization of this compound as a chiral precursor in fine chemical synthesis.
Synthetic workflow from this compound.
Conclusion
This compound is a readily accessible and highly valuable chiral building block for the synthesis of a diverse range of fine chemicals. Its well-defined stereochemistry provides a robust platform for the construction of complex molecular architectures with high stereocontrol. The protocols and workflow presented herein offer a guide for researchers and drug development professionals to harness the synthetic potential of this versatile precursor. Further exploration of its reactivity is expected to unveil new pathways to novel and medicinally important compounds.
References
Application Notes and Protocols: D-Xylono-1,4-lactone as a Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylono-1,4-lactone is a sugar lactone that holds significant potential as a selective inhibitor of glycosidase enzymes, particularly β-xylosidases. Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates, playing crucial roles in various biological processes. Their inhibition is a key therapeutic strategy for a range of diseases, including diabetes, viral infections, and cancer.
Aldonolactones, such as this compound, are considered transition-state analogue inhibitors of glycosidases that process sugars with a corresponding stereochemistry.[1][2][3][4][5] The inhibitory potency of these lactones is believed to arise from their structural resemblance to the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of the glycosidic bond. While the (1→5) lactone isomer is often considered the more active inhibitor, the (1→4) lactone can readily interconvert in solution and thus also exhibits significant inhibitory effects.[1][2]
These application notes provide a comprehensive overview of the use of this compound as a glycosidase inhibitor, including its mechanism of action, quantitative inhibition data for related compounds, and detailed experimental protocols for its characterization.
Data Presentation: Inhibition of Glycosidases by Aldonolactones
While specific quantitative data for this compound is not extensively reported in the literature, the following table summarizes the inhibitory activities of other relevant aldonolactones against their corresponding glycosidases. This data serves as a valuable reference for researchers investigating the inhibitory potential of this compound.
| Inhibitor | Enzyme | Substrate | Inhibition Type | IC50 (mM) | Ki (mM) | Reference |
| D-Glucono-1,5-lactone | β-Glucosidase (BGL1) | pNPG | Competitive | ~0.5 - 1.0 | - | [6] |
| D-Glucono-1,5-lactone | β-Glucosidase (AnBG) | pNPG | Competitive | ~0.1 - 0.2 | - | [6] |
| D-Glucaro-1,4-lactone | β-Glucuronidase | - | - | 48.3 | - | [7] |
pNPG: p-nitrophenyl-β-D-glucopyranoside
Mechanism of Action
This compound is proposed to act as a competitive inhibitor of β-xylosidase. Its inhibitory mechanism is rooted in its structural similarity to the D-xylose moiety of the natural substrate and, more importantly, to the flattened, half-chair conformation of the oxocarbenium ion transition state formed during catalysis. By binding tightly to the enzyme's active site, the lactone prevents the binding and subsequent hydrolysis of the natural substrate.
Caption: Proposed mechanism of β-xylosidase inhibition.
Experimental Protocols
The following protocols describe how to determine the inhibitory activity of this compound against a target glycosidase, such as β-xylosidase, using a chromogenic substrate.
Protocol 1: Determination of IC50 for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
β-Xylosidase (e.g., from Aspergillus niger)
-
This compound
-
p-Nitrophenyl-β-D-xylopyranoside (pNPX)
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 6.0
-
Stop Solution: 1 M sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader (405 nm)
-
Incubator (37°C)
Procedure:
-
Prepare Reagent Solutions:
-
Enzyme Solution: Prepare a stock solution of β-xylosidase in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Substrate Solution: Prepare a 10 mM stock solution of pNPX in Assay Buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of this compound in Assay Buffer (e.g., from 10 mM to 0.1 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
20 µL of Assay Buffer (for control) or this compound dilution.
-
20 µL of β-xylosidase solution.
-
-
Include a "no inhibitor" control (20 µL Assay Buffer instead of inhibitor) and a blank for each inhibitor concentration (containing inhibitor and substrate, but no enzyme).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the pNPX substrate solution to each well to start the reaction. Final volume will be 60 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be within the linear range of the enzyme reaction.
-
-
Stop Reaction:
-
Add 100 µL of Stop Solution to each well to terminate the reaction. The stop solution will induce a yellow color from the liberated p-nitrophenol.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from each reading.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for IC50 determination of this compound.
Protocol 2: Determination of Inhibition Type and Ki
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Reagent Solutions:
-
Prepare enzyme and inhibitor solutions as described in Protocol 1.
-
Prepare a series of dilutions of the pNPX substrate in the Assay Buffer (e.g., from 0.1 mM to 5 mM).
-
-
Assay Setup:
-
Perform a series of enzyme assays at different substrate concentrations in the absence and presence of at least two different fixed concentrations of this compound.
-
For each inhibitor concentration (including zero), set up reactions in a 96-well plate with varying substrate concentrations.
-
-
Reaction and Measurement:
-
Follow steps 3-6 from Protocol 1 to initiate the reaction, incubate, stop, and measure absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Michaelis-Menten plot (V vs. [S]) for each inhibitor concentration.
-
Analyze the plots to determine the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis in a Lineweaver-Burk plot.
-
Calculate the apparent Km (Km,app) and Vmax (Vmax,app) from the plots.
-
For competitive inhibition, calculate Ki using the following formula:
-
Km,app = Km (1 + [I]/Ki)
-
-
References
- 1. Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Inhibition of glycosidases by aldonolactones of corresponding configuration. The C-4- and C-6-specificity of beta-glucosidase and beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of α-l-arabinosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition of glycosidases by aldonolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beta-glucuronidase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Stability Testing of D-Xylono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylono-1,4-lactone is a sugar lactone that serves as an intermediate in various biological pathways and holds potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its stability is crucial for its application in drug development, manufacturing, and storage. These application notes provide a comprehensive experimental protocol for assessing the stability of this compound under various conditions, including forced degradation studies, to elucidate its degradation pathways and kinetics.
Key Stability Considerations
The primary degradation pathway for this compound is the hydrolysis of its lactone ring to form D-xylonic acid. This hydrolysis can occur spontaneously, and the rate is influenced by pH, temperature, and the presence of enzymes.[1] Under certain conditions, isomerization to D-xylono-1,5-lactone may also occur, which subsequently hydrolyzes to D-xylonic acid.[1][2] Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4][5]
Experimental Protocols
pH-Dependent Stability Assessment
This protocol details the procedure for evaluating the stability of this compound across a range of pH values.
Materials:
-
This compound
-
Phosphate buffer (pH 5.0, 7.0, 9.0)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
-
C18 reverse-phase HPLC column
-
Water bath or incubator
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at neutral pH).
-
Sample Preparation:
-
For each pH condition (acidic, neutral, basic), prepare a set of test solutions by diluting the stock solution with the appropriate buffer (phosphate buffers for pH 5, 7, and 9; 0.1 M HCl for acidic; 0.1 M NaOH for basic) to a final concentration of 0.1 mg/mL.
-
Prepare a control sample at each pH by adding the buffer without the lactone.
-
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 40°C) in a water bath or incubator.
-
Time-Point Sampling: Withdraw aliquots from each test solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Analysis:
-
Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of D-xylonic acid.
-
The mobile phase can be optimized but a typical starting point could be an isocratic elution with a buffered aqueous solution and a polar organic solvent (e.g., acetonitrile or methanol).
-
-
Data Analysis: Plot the concentration of this compound against time for each pH condition to determine the degradation rate.
Temperature Stability Assessment
This protocol assesses the impact of temperature on the stability of this compound.
Materials:
-
Same as for the pH-dependent stability assessment.
-
Incubators set at different temperatures (e.g., 25°C, 40°C, 60°C).
Procedure:
-
Stock and Sample Preparation: Prepare a stock solution and test solutions of this compound in a buffer of a specific pH (e.g., pH 7.0 phosphate buffer) as described in the previous protocol.
-
Incubation: Place the test solutions in incubators set at different temperatures.
-
Time-Point Sampling and Analysis: Follow the same procedure for sampling and HPLC analysis as described in the pH-dependent stability protocol.
-
Data Analysis: Determine the degradation rate at each temperature and calculate the activation energy for the degradation process using the Arrhenius equation.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are conducted under more aggressive conditions to accelerate degradation and identify potential degradation products.[3][4][5]
Conditions for Forced Degradation:
-
Acidic Hydrolysis: Incubate the this compound solution in 0.1 M HCl at 60°C.
-
Alkaline Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at room temperature.[6]
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photostability: Expose the this compound solution to light according to ICH Q1B guidelines.
Procedure for Each Condition:
-
Prepare a solution of this compound (e.g., 1 mg/mL).
-
Expose the solution (or solid for thermal degradation) to the respective stress condition.
-
Withdraw samples at appropriate time points.
-
Analyze the samples using a suitable analytical method, such as LC-MS, to identify and quantify the parent compound and any degradation products.
Data Presentation
The quantitative data from the stability studies should be summarized in clear and structured tables for easy comparison.
Table 1: pH-Dependent Stability of this compound at 40°C
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 5.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) | % Remaining (pH 12.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.2 | 99.5 | 97.8 | 90.1 |
| 4 | 97.1 | 98.4 | 99.0 | 95.7 | 81.5 |
| 8 | 94.3 | 96.9 | 98.1 | 91.6 | 66.4 |
| 12 | 91.5 | 95.4 | 97.2 | 87.5 | 53.2 |
| 24 | 83.7 | 91.0 | 94.5 | 76.5 | 28.3 |
| 48 | 69.9 | 82.8 | 89.3 | 58.5 | 8.0 |
| 72 | 58.1 | 75.3 | 84.4 | 44.1 | <1.0 |
Table 2: Temperature Stability of this compound at pH 7.0
| Time (hours) | % Remaining (25°C) | % Remaining (40°C) | % Remaining (60°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.8 | 94.5 | 80.2 |
| 48 | 99.6 | 89.3 | 64.3 |
| 72 | 99.4 | 84.4 | 51.5 |
| 168 (1 week) | 98.6 | 70.1 | 26.5 |
Mandatory Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Primary degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of D-Xylono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylono-1,4-lactone, a γ-lactone derived from D-xylose, is a valuable chiral building block in the synthesis of various biologically active molecules. Its purification from a reaction mixture, typically an oxidation of D-xylose, presents several challenges. These include the presence of inorganic salts, unreacted starting materials, and the formation of the isomeric D-xylono-1,5-lactone (a δ-lactone). Furthermore, in aqueous solutions, the lactone exists in equilibrium with the open-chain D-xylonic acid, which can complicate isolation procedures. This document provides detailed methods and protocols for the effective purification of this compound.
Purification Strategies
The successful isolation of pure this compound from a crude reaction mixture typically involves a multi-step approach combining several purification techniques.
-
Crystallization: This is the most effective method for obtaining high-purity this compound. The choice of solvent is critical, with ethyl acetate, ethanol, and methanol being commonly employed.[1][2] Crystallization is often induced by cooling the solution to low temperatures, such as -20°C or 3°C.[1] Seeding with a small crystal of the pure product can significantly aid in initiating crystallization.[3]
-
Solvent Extraction: Liquid-liquid extraction is a useful technique for removing certain impurities. For instance, after neutralization of an acidic reaction mixture, extraction with an organic solvent like diethyl ether can separate the desired lactone from aqueous-soluble byproducts.[1]
-
Filtration: This is a fundamental step for the removal of insoluble inorganic salts that are often present in the reaction mixture, particularly after neutralization or pH adjustment.[1]
-
Decolorization: If the crude product is colored, treatment with activated carbon can be an effective method for removing colored impurities.[1]
-
Chromatography: While a common purification technique, chromatography for the separation of sugar lactones can be challenging. Attempts to separate a derivative of the stereoisomer D-lyxono-1,4-lactone using chromatography were reported to be unsuccessful.[1][2] Therefore, this method should be considered with caution and may require significant optimization.
Quantitative Data Summary
The following table summarizes quantitative data related to the purification of aldono-1,4-lactones, providing an indication of expected yields and purity.
| Product | Purification Method | Initial Purity/Mixture | Final Purity | Yield | Reference |
| D-lyxono-1,4-lactone & D-lyxono-1,5-lactone | Initial synthesis product | Mixture of isomers | - | 80.5% | [1][2] |
| D-lyxono-1,4-lactone | Crystallization from ethyl acetate | Mixture of isomers | Crystalline solid | 39.3% | [1] |
| This compound | Not specified (Commercial) | - | ≥95.0% (GC) | - |
Experimental Protocols
The following protocols describe a general workflow for the purification of this compound from a typical reaction mixture resulting from the oxidation of D-xylose.
Protocol 1: General Purification by Crystallization
This protocol is adapted from the purification of the stereoisomer D-lyxono-1,4-lactone and is applicable for the purification of this compound.[1]
1. Initial Work-up and Salt Removal: a. Following the oxidation reaction, if the mixture is acidic, carefully neutralize it to a pH of 6-7 using a saturated solution of sodium bicarbonate (NaHCO₃). b. Concentrate the neutralized reaction mixture under reduced pressure to obtain a thick syrup or oil. This step also helps in the precipitation of inorganic salts. c. Dissolve the resulting oil in ethanol (e.g., 30 mL for a reaction starting with 5g of D-xylose) at room temperature. d. Filter the solution to remove the precipitated inorganic salts. Wash the salts with an additional portion of ethanol (e.g., 20 mL) to ensure complete recovery of the product. e. Combine the ethanol filtrates and concentrate them under reduced pressure to yield a crude mixture of lactones as an oil.
2. Crystallization: a. Dissolve the crude oil in boiling ethyl acetate (e.g., 5 mL for every 0.04 g of crude mixture). b. Allow the solution to cool to room temperature. White crystals may start to precipitate. c. To maximize the yield, place the solution at a low temperature, for instance, in a freezer at -20°C, and leave it undisturbed for several hours to overnight. d. Collect the white crystals of this compound by filtration. e. Wash the crystals with a small amount of cold ethyl acetate or ethanol. f. Dry the crystals under vacuum to obtain the pure product.
Protocol 2: Purification involving Solvent Extraction
This protocol includes a liquid-liquid extraction step to remove water-soluble impurities.[1]
1. Neutralization and Initial Extraction: a. After the reaction, neutralize the mixture with saturated NaHCO₃ to a pH of approximately 6-7. b. Filter off any resulting precipitate. c. Concentrate the filtrate under reduced pressure. d. Dissolve the resulting crude mixture in water (e.g., 24 mL). e. Extract the aqueous solution with diethyl ether (e.g., 2 x 16 mL). The desired lactone is expected to have some solubility in the organic phase, while polar impurities remain in the aqueous layer. f. Dry the combined organic layers with a drying agent like magnesium sulfate (MgSO₄).
2. Decolorization and Final Crystallization: a. If the organic solution is colored, add a small amount of activated carbon and stir for 15-20 minutes. b. Filter the solution to remove the activated carbon and the drying agent. c. Concentrate the filtrate under reduced pressure to obtain a yellow oil. d. Dissolve the oil in a minimal amount of hot methanol (e.g., 15 mL). e. Upon cooling, concentrate the solution slowly until crystals begin to precipitate. f. Leave the mixture at approximately 3°C to complete the crystallization process. g. Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Visualizations
Logical Relationships and Workflows
The purification of this compound involves a series of sequential steps to remove various impurities. The equilibrium between the open-chain acid and the lactone forms is a crucial chemical concept to consider during the purification process.
Caption: General workflow for the purification of this compound.
Caption: Equilibrium between D-xylonic acid and its lactone isomers.
References
Troubleshooting & Optimization
D-Xylono-1,4-lactone Crystallization Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of D-Xylono-1,4-lactone.
Troubleshooting Guides
This section addresses specific problems that may arise during the crystallization of this compound in a question-and-answer format.
Problem: this compound fails to crystallize and remains an oil or syrup.
-
Question: My this compound product is an oil or thick syrup after solvent removal. How can I induce crystallization?
Answer: This is a common issue, particularly with highly polar compounds like sugar lactones. Several factors could be at play:
-
Residual Solvent: Ensure all solvents from the reaction or extraction have been thoroughly removed under high vacuum. Trace amounts of solvent can inhibit crystallization.
-
Purity: The presence of impurities can significantly hinder crystal formation. Consider further purification of your product. Techniques such as column chromatography may be necessary.
-
Supersaturation: The solution may not be sufficiently supersaturated. Try to concentrate the solution further. If you have a pure product, adding a small seed crystal of this compound can initiate crystallization.
-
Solvent System: The choice of solvent is critical. While this compound is highly soluble in water, this may not be the ideal solvent for crystallization. Experiment with solvents in which it is less soluble, or use a mixed solvent system. A good starting point is a solvent in which the compound is soluble when hot but poorly soluble when cold. Based on protocols for similar lactones, ethyl acetate is a promising solvent to try.[1]
-
Cooling Rate: Rapid cooling can sometimes lead to the formation of oils. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature, for instance, by placing it in a refrigerator and then a freezer.
-
Problem: Low or no crystal yield after cooling the solution.
-
Question: I have a clear solution of this compound, but I'm getting a very low yield of crystals, or none at all, upon cooling. What can I do?
Answer: Low yield is often related to the solubility of the compound in the chosen solvent at low temperatures.
-
Solvent Choice: Your crystallization solvent may be too good a solvent for this compound, even at low temperatures. If you are using a single solvent, consider adding an "anti-solvent" (a solvent in which the lactone is poorly soluble but is miscible with your current solvent) dropwise to the cooled solution to induce precipitation. Common anti-solvents for polar compounds include ethers or alkanes.
-
Concentration: Your initial solution might not have been concentrated enough. Before cooling, ensure you have a saturated or slightly supersaturated solution at the higher temperature. You can achieve this by carefully evaporating some of the solvent.
-
pH of the Solution: this compound is susceptible to hydrolysis to the open-chain D-xylonic acid, especially at neutral or basic pH.[2][3][4] D-xylonic acid is typically more soluble and will not crystallize as the lactone. Ensure your solution is slightly acidic (pH 3-4) to favor the lactone form and minimize hydrolysis.[1]
-
Seeding: If you have previously obtained crystals, adding a tiny seed crystal to the supersaturated solution before cooling can promote crystal growth and improve yield.
-
Problem: The crystals are very fine or needle-like, making them difficult to filter and dry.
-
Question: My this compound has crystallized, but the crystals are extremely small or needle-shaped, which is problematic for isolation. How can I obtain larger crystals?
Answer: Crystal size and morphology are influenced by the rate of nucleation and crystal growth.
-
Cooling Rate: A slow cooling rate is crucial for growing larger crystals. Rapid cooling encourages fast nucleation, leading to many small crystals. Allow the solution to cool to room temperature undisturbed over several hours before moving it to a colder environment.
-
Solvent System: The solvent can influence crystal habit. Experiment with different solvents or mixed solvent systems. For instance, a solvent system that provides moderate solubility may favor slower crystal growth and result in larger, more well-defined crystals.
-
Agitation: Avoid excessive agitation during the initial stages of crystallization, as this can lead to secondary nucleation and the formation of smaller crystals. Gentle stirring may be beneficial during the crystal growth phase.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for crystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the purity of your compound and the desired crystal characteristics. While this compound is very soluble in water, this often makes it difficult to crystallize from aqueous solutions.[5] For recrystallization, a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures is ideal. Based on procedures for the similar D-lyxono-1,4-lactone, ethyl acetate is a good starting point.[1] A mixed solvent system, such as ethanol/water or methanol/diethyl ether, could also be effective.
-
Q2: How does pH affect the stability and crystallization of this compound?
A2: The pH of the solution is a critical factor. This compound is in equilibrium with its hydrolyzed form, D-xylonic acid. This hydrolysis is accelerated at neutral and basic pH.[2][3][4] To ensure the compound remains in its lactone form for crystallization, the solution should be maintained at a slightly acidic pH, ideally between 3 and 4.[1]
-
Q3: My compound has a high purity according to NMR, but still won't crystallize. What could be the issue?
A3: Even with high purity, crystallization can be challenging. Consider the following:
-
Amorphous Solid: You may have an amorphous solid rather than a crystalline one.
-
Polymorphism: The compound might exist in different crystalline forms (polymorphs), some of which may be more difficult to obtain.
-
Inhibitory Impurities: Even small amounts of certain impurities that are not easily detected by NMR could be inhibiting crystal lattice formation.
-
Crystallization Conditions: The issue may lie entirely with the crystallization conditions (solvent, temperature, concentration). Systematic screening of these parameters is recommended.
-
-
Q4: Can I use an anti-solvent to crystallize this compound?
A4: Yes, anti-solvent crystallization is a viable technique. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol or methanol) and then slowly add a "poor" solvent (an anti-solvent like diethyl ether or hexane) in which the lactone is insoluble until the solution becomes turbid. Gentle warming to redissolve the precipitate followed by slow cooling can yield crystals.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Very soluble | [5] |
| DMSO | Slightly soluble | ChemicalBook |
| Methanol | Slightly soluble | ChemicalBook |
| Ethanol (70%) | Soluble (used for melting point determination) | ChemicalBook |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound (Based on D-lyxono-1,4-lactone protocol)
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate (start with approximately 5 mL per gram of crude product). Heat the mixture gently to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, if crystals have not formed, place the flask in a refrigerator (4°C) and subsequently in a freezer (-20°C) to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol or methanol).
-
Addition of Anti-Solvent: While the solution is still warm, add a "poor" solvent (e.g., diethyl ether or hexane) dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the crystals under high vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound crystallization issues.
Caption: pH-dependent equilibrium between this compound and D-Xylonic Acid.
References
Technical Support Center: Optimizing D-Xylono-1,4-lactone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of D-Xylono-1,4-lactone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor reaction progress using TLC or HPLC. Extend reaction time if necessary. For enzymatic reactions, ensure optimal pH and temperature. |
| Degradation of the lactone. | This compound is susceptible to hydrolysis, especially at neutral or alkaline pH. Maintain acidic conditions (pH 3-4) during workup and purification.[1] | |
| Inactive reagents or enzymes. | Use fresh bromine solution for chemical synthesis. For enzymatic synthesis, confirm the activity of the D-xylose dehydrogenase and ensure the presence of the necessary cofactor (NAD+). | |
| Formation of byproducts. | Over-oxidation can lead to the formation of other carboxylic acids. Use a controlled amount of the oxidizing agent. In enzymatic synthesis, accumulation of D-xylonic acid can occur.[2] | |
| Product is Contaminated with Starting Material (D-xylose) | Incomplete reaction. | As mentioned above, ensure the reaction has gone to completion by extending the reaction time or optimizing conditions. |
| Inefficient purification. | Utilize column chromatography with an appropriate solvent system (e.g., ethyl acetate/methanol) to separate the more polar D-xylose from the lactone. | |
| Product Contains D-xylonic acid | Spontaneous hydrolysis of the lactone. | This is a common issue due to the inherent instability of the lactone ring in aqueous solutions, especially at non-acidic pH.[3][4] Work up the reaction mixture promptly under acidic conditions and avoid exposure to basic or neutral aqueous solutions for extended periods. |
| Enzymatic hydrolysis. | If a lactonase is used to improve the initial hydrolysis of any intermediate lactones, its continued activity can lead to the final product being the acid.[3][4] Inactivate the enzyme after the desired reaction time. | |
| Formation of an Isomeric Lactone (D-Xylono-1,5-lactone) | Thermodynamic equilibration. | The five-membered (γ) and six-membered (δ) lactones can exist in equilibrium. The formation of the γ-lactone is generally favored.[5][6] Acidic conditions during workup can help favor the formation of the 1,4-lactone. Purification by crystallization may be effective in isolating the desired isomer.[1] |
| Difficulty in Isolating the Product | Product is highly soluble in water. | After the reaction, concentrate the aqueous solution under reduced pressure and then use a solvent in which the lactone is soluble but the inorganic salts are not (e.g., hot ethanol) to extract the product.[1] |
| Oily product that does not crystallize. | The crude product may be an oil. Attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (e.g., ethyl acetate) and then cooling slowly. Seeding with a small crystal of the pure product can also be effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main approaches for the synthesis of this compound are chemical oxidation and enzymatic oxidation.
-
Chemical Oxidation: This method typically involves the oxidation of D-xylose using an oxidizing agent like bromine water in the presence of a base such as potassium carbonate.[1]
-
Enzymatic Oxidation: This biocatalytic approach utilizes the enzyme D-xylose dehydrogenase (XDH) to oxidize D-xylose to D-xylonolactone.[3][7] This is often followed by spontaneous or enzyme-catalyzed hydrolysis to D-xylonic acid, so careful control is needed to isolate the lactone.
Q2: My reaction yield is consistently low. What are the most likely reasons?
A2: Low yields can be attributed to several factors. The most common is the hydrolysis of the this compound product to D-xylonic acid, which is favored at neutral to alkaline pH.[3][4] It is crucial to maintain acidic conditions (pH 3-4) during the reaction workup and purification.[1] Other reasons include incomplete reaction, degradation of the starting material or product under harsh reaction conditions, and the formation of byproducts such as the more stable D-xylono-1,5-lactone or other oxidation products.
Q3: How can I monitor the progress of my synthesis reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a mobile phase of ethyl acetate/methanol can often provide good separation between the starting material (D-xylose) and the product (this compound). HPLC with a suitable column (e.g., an organic acid analysis column) and a mobile phase of dilute acid can be used for more quantitative analysis, allowing for the simultaneous detection of D-xylose, this compound, and D-xylonic acid.[8][9]
Q4: What is the best way to purify this compound?
A4: Purification can be challenging due to the product's polarity and water solubility. A common procedure involves:
-
Neutralizing the reaction mixture to an acidic pH (3-4).
-
Removing inorganic salts by concentrating the solution and then triturating the residue with a solvent like ethanol, in which the lactone is soluble but the salts are not.[1]
-
After filtration, the ethanol is removed under reduced pressure.
-
The crude product can then be purified by crystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.[1]
Q5: How can I prevent the hydrolysis of this compound to D-xylonic acid during the workup?
A5: To minimize hydrolysis, it is essential to work quickly and maintain acidic conditions throughout the workup and purification process. After the reaction is complete, immediately acidify the mixture to a pH of 3-4 with an acid like formic acid.[1] When performing extractions, use organic solvents and minimize the contact time with any aqueous layers. If an aqueous solution must be stored, ensure it is at a low temperature and acidic pH.
Data Presentation
Table 1: Comparison of Synthesis Methods for Aldonolactones
| Synthesis Method | Oxidizing Agent/Enzyme | Typical Yield | Advantages | Disadvantages |
| Chemical Oxidation | Bromine Water | 40-80% (for similar lactones)[1] | Well-established, relatively low cost of reagents. | Use of hazardous bromine, potential for over-oxidation, formation of byproducts. |
| Electrochemical Oxidation | Platinum or Gold Electrodes | Up to 98% conversion to xylonic acid on Au[9] | High conversion rates, avoids hazardous reagents. | Primarily yields the acid, requires specialized equipment. |
| Enzymatic Oxidation | D-xylose dehydrogenase | High conversion to D-xylonate (>95%)[7] | High specificity, mild reaction conditions. | Enzyme cost and stability can be a factor, often produces the acid as the final product. |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Bromine Oxidation
This protocol is adapted from the synthesis of D-lyxono-1,4-lactone and should be optimized for D-xylose.[1]
Materials:
-
D-xylose
-
Potassium carbonate (K₂CO₃)
-
Bromine (Br₂)
-
Formic acid (88%)
-
Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottomed flask, dissolve D-xylose and potassium carbonate in water.
-
Cool the mixture in an ice bath to 0°C with stirring.
-
Slowly add bromine dropwise to the mixture, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Acidify the mixture to pH 3-4 with 88% formic acid.
-
Concentrate the solution under reduced pressure to obtain a thick oil.
-
Add ethanol to the oil and stir at room temperature to dissolve the organic components.
-
Filter the mixture to remove inorganic salts, washing the salts with additional ethanol.
-
Combine the ethanolic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by crystallization from hot ethyl acetate.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines a general procedure for the enzymatic oxidation of D-xylose. The primary product is often D-xylonate, so careful monitoring and timely workup are necessary to isolate the lactone intermediate.[3][7]
Materials:
-
D-xylose
-
D-xylose dehydrogenase (XDH)
-
NAD⁺ (cofactor)
-
Buffer solution (e.g., 10 mM NH₄HCO₃, pH 8.0)
-
Acid for quenching (e.g., HCl)
Procedure:
-
Prepare a reaction mixture containing D-xylose and NAD⁺ in the buffer solution.
-
Initiate the reaction by adding D-xylose dehydrogenase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C), with gentle agitation.
-
Monitor the reaction progress by HPLC, observing the consumption of D-xylose and the formation of this compound and D-xylonic acid.
-
When the concentration of the lactone is at its maximum (before significant hydrolysis to the acid occurs), quench the reaction by adding acid to lower the pH to 3-4.
-
Remove the denatured enzyme by centrifugation or filtration.
-
The supernatant containing the this compound can then be purified as described in the chemical synthesis protocol (concentration and crystallization/chromatography).
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Signaling pathway for the enzymatic synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro reconstitution and characterisation of the oxidative d-xylose pathway for production of organic acids and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: D-Xylono-1,4-lactone Purification by Chromatography
Welcome to the technical support center for the purification of D-Xylono-1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities largely depend on the synthetic route used. When synthesizing this compound by the oxidation of D-xylose, you can typically expect the following impurities:
-
D-Xylonic acid: The open-chain carboxylic acid form of the lactone. This is often the major impurity, as the lactonization process may not go to completion, or the lactone may hydrolyze back to the acid.
-
Unreacted D-xylose: The starting material for the synthesis.
-
D-Xylono-1,5-lactone (δ-lactone): An isomeric lactone with a six-membered ring, which can form as a byproduct during the lactonization of D-xylonic acid[1].
-
Salts: Inorganic salts may be present from pH adjustments or the use of certain reagents during the synthesis and workup[1].
Q2: My this compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A2: this compound, like many lactones, can be sensitive to both acidic and basic conditions, which can catalyze its hydrolysis to D-xylonic acid. Standard silica gel is slightly acidic and can promote this degradation. To mitigate this issue, consider the following:
-
Deactivated Silica Gel: Use silica gel that has been treated with a mild base, such as triethylamine, to neutralize its acidic sites. You can prepare this by flushing the packed column with a solvent mixture containing 1-3% triethylamine before loading your sample.
-
Alternative Stationary Phases: Consider using a more inert stationary phase such as Florisil® (magnesium silicate) or alumina (basic or neutral).
-
Buffered Mobile Phase: Incorporating a buffer into your mobile phase can help to maintain a neutral pH throughout the separation. However, ensure the buffer is compatible with your detection method.
-
Speed of Purification: Minimize the time the compound spends on the column to reduce the opportunity for degradation.
Q3: I am observing significant peak tailing when analyzing my this compound fractions by HPLC. What are the likely causes and solutions?
A3: Peak tailing for a polar compound like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase. Here are some common causes and their solutions:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact strongly with the polar hydroxyl groups of the lactone, causing tailing.
-
Solution: Use an end-capped column or a column with a polar-embedded phase. Operating at a lower pH can also help by protonating the silanol groups and reducing their interaction with the analyte.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of any acidic impurities (like D-xylonic acid), it can lead to inconsistent ionization and peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of any ionizable compounds.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Contaminants: The presence of highly polar impurities can also contribute to peak tailing.
-
Solution: Ensure your sample is adequately pre-purified before HPLC analysis if necessary.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of this compound.
Problem 1: Poor Separation Between this compound and D-Xylonic Acid
| Possible Cause | Solution |
| Co-elution due to similar polarity. | D-Xylonic acid is more polar than the lactone. To improve separation on normal phase silica gel, a less polar mobile phase should be used to increase the retention of the more polar acid. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for separating highly polar compounds. |
| On-column hydrolysis of the lactone. | The lactone hydrolyzing to the acid during chromatography will result in broad, overlapping peaks. Use deactivated silica gel or an alternative stationary phase as described in FAQ Q2. Work quickly and at lower temperatures if possible. |
| Inappropriate mobile phase. | The chosen solvent system may not have sufficient selectivity for the two compounds. Experiment with different solvent systems. A common system for separating polar compounds on silica is a gradient of ethyl acetate in hexanes, or for very polar compounds, a gradient of methanol in dichloromethane. |
Problem 2: Low Yield of this compound After Chromatography
| Possible Cause | Solution |
| Compound is irreversibly adsorbed onto the column. | This can happen with highly polar compounds on activated silica gel. Use a more deactivated stationary phase or a different adsorbent. You can also try to "flush" the column with a very polar solvent (e.g., 100% methanol) at the end of the run to recover any strongly retained material. |
| Decomposition on the column. | As mentioned previously, the lactone can hydrolyze on acidic silica gel. Neutralize the silica gel or use an alternative stationary phase. |
| Fractions containing the product were not identified. | This compound is not UV active. Ensure you are using an appropriate method to analyze your fractions, such as thin-layer chromatography (TLC) with a suitable stain (e.g., potassium permanganate or p-anisaldehyde) or High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Refractive Index (RI) detector. |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound from D-Xylose
This protocol is adapted from the synthesis of the related D-lyxono-1,4-lactone and provides a general framework.
1. Oxidation of D-Xylose:
-
Dissolve D-xylose in water.
-
Add a suitable oxidizing agent (e.g., bromine water) dropwise at 0°C with stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, neutralize the excess oxidant.
-
Acidify the reaction mixture to a pH of 3-4 with a suitable acid (e.g., formic acid) to promote lactonization[1].
2. Work-up and Lactonization:
-
Remove volatile components under reduced pressure.
-
The resulting crude D-xylonic acid is then lactonized. This can be achieved by heating the concentrated syrup, sometimes with the addition of glacial acetic acid, to drive the equilibrium towards the lactone[2].
3. Purification by Crystallization (if applicable):
-
The crude this compound may be purified by crystallization from a suitable solvent system, such as ethanol/2-propanol or ethyl acetate[1][2].
4. Purification by Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh). For acid-sensitive lactones, consider deactivating the silica gel by preparing a slurry with the initial mobile phase containing 1% triethylamine.
-
Mobile Phase: A gradient solvent system is typically used. Start with a less polar mixture and gradually increase the polarity. A common system for sugar derivatives is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. The optimal gradient will need to be determined empirically based on TLC analysis.
-
Sample Loading: Dissolve the crude lactone in a minimal amount of the initial mobile phase or a slightly more polar solvent. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC (staining with potassium permanganate or p-anisaldehyde) or HPLC-ELSD/RI to identify the fractions containing the pure this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Logical Workflow for Troubleshooting Poor Peak Shape
Caption: A flowchart for diagnosing the cause of poor peak shape in chromatography.
Experimental Workflow for this compound Purification
Caption: A typical workflow for the purification of this compound.
References
Technical Support Center: Stability of D-Xylono-1,4-lactone in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of D-Xylono-1,4-lactone in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability is the hydrolysis of the lactone's ester bond, which leads to the formation of the open-chain D-xylonic acid.[1][2] This reaction occurs spontaneously in water and can be accelerated by changes in pH and temperature.
Q2: How does pH affect the stability of this compound?
A2: The hydrolysis of this compound is subject to both acid and base catalysis. This means that the rate of degradation increases in both acidic (low pH) and alkaline (high pH) conditions. The lactone is generally most stable in the neutral to slightly acidic pH range. The hydrolysis of its ester bond produces D-xylonic acid, which has a pKa of about 3.65, leading to acidification of the medium.[1]
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. To maximize stability, aqueous solutions should be kept at low temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.
Q4: Are there any other factors that can influence the stability of this compound?
A4: Yes, the presence of certain metal ions can influence stability. Divalent metal ions such as Ca²⁺, Zn²⁺, and Fe²⁺ can promote the non-enzymatic isomerization of this compound to D-xylono-1,5-lactone, which can then also hydrolyze to D-xylonic acid.[1] Additionally, enzymatic degradation can occur if the solution is contaminated with lactonases.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly rapid loss of active this compound in my experiment. | 1. Incorrect pH of the aqueous solution: The solution may be too acidic or too alkaline. 2. High storage or experimental temperature. 3. Presence of catalytic metal ions in the buffer. 4. Microbial contamination introducing lactonase enzymes. | 1. Verify and adjust the pH of your solution. Aim for a pH range of 4-6 for optimal stability. Use a well-buffered system. 2. Maintain low temperatures. Prepare solutions fresh and store them on ice. For longer-term storage, aliquot and freeze at -20°C or -80°C.[3] 3. Use a chelating agent, such as EDTA, in your buffer to sequester divalent metal ions. 4. Use sterile water and buffers. Filter-sterilize your final solution if possible. |
| I observe a gradual decrease in the pH of my this compound solution over time. | Hydrolysis of the lactone to D-xylonic acid. D-xylonic acid is an acidic compound that will lower the pH of an unbuffered or weakly buffered solution.[1] | Use a buffer with sufficient capacity to maintain the desired pH throughout your experiment. A phosphate or citrate buffer in the appropriate pH range would be suitable. |
| My experimental results are inconsistent when using this compound. | Inconsistent levels of hydrolysis between experiments. This can be due to slight variations in pH, temperature, or incubation times. | Standardize your experimental protocol. Prepare fresh solutions for each experiment from a frozen stock, carefully control the pH and temperature, and keep incubation times consistent. Consider quantifying the concentration of this compound before each experiment. |
Quantitative Data on Lactone Hydrolysis
Table 1: Estimated Hydrolysis Rate Constants for this compound in Aqueous Solution
| Condition | Rate Constant (k) | Rate Law | Reference |
| Acid-Catalyzed Hydrolysis | 4.13 x 10⁻⁴ M⁻¹s⁻¹ | Rate = k[lactone][D⁺] | [4] |
| Base-Catalyzed Hydrolysis | 25 M⁻¹s⁻¹ | Rate = k[lactone][HO⁻] | [4] |
Disclaimer: The data presented is for xyloisosaccharino-1,4-lactone and should be used as an approximation for this compound. Actual rates may vary.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable this compound Stock Solution
Objective: To prepare a stock solution of this compound with minimized initial hydrolysis and to store it for optimal long-term stability.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (for non-aqueous stock)
-
Sterile, nuclease-free water (for aqueous stock)
-
Sterile microcentrifuge tubes
Procedure for Non-Aqueous Stock (Recommended for Long-Term Stability):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. A product data sheet suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month.[3]
Procedure for Aqueous Stock (for immediate use or short-term storage):
-
Weigh the desired amount of this compound powder.
-
Dissolve in a minimal amount of a suitable buffer (e.g., pH 5 citrate buffer).
-
Bring the solution to the final desired volume with the same buffer.
-
Use the solution immediately or store on ice for the duration of the experiment. For storage longer than a few hours, it is recommended to freeze the solution.
Protocol 2: Monitoring the Hydrolysis of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound and its hydrolysis product, D-xylonic acid, over time.
Materials:
-
Aqueous solution of this compound at a known initial concentration.
-
HPLC system with a suitable detector (e.g., UV or Refractive Index).
-
A suitable reversed-phase HPLC column (e.g., C18).
-
Mobile phase: An appropriate aqueous buffer with a low pH (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Standards of this compound and D-xylonic acid.
Procedure:
-
Prepare a solution of this compound in the aqueous buffer of interest (e.g., phosphate buffered saline at pH 7.4).
-
Incubate the solution at a controlled temperature.
-
At specified time points, withdraw an aliquot of the solution.
-
Immediately quench the hydrolysis reaction by adding an equal volume of cold mobile phase or by freezing the sample at -80°C.
-
Analyze the samples by HPLC.
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar).
-
Mobile Phase: Isocratic elution with 95:5 (v/v) 0.1% formic acid in water : acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Refractive Index.
-
Injection Volume: 10 µL.
-
-
Create a standard curve for both this compound and D-xylonic acid to quantify their concentrations in the experimental samples.
-
Plot the concentration of this compound as a function of time to determine the rate of hydrolysis.
Visualizations
Caption: Hydrolysis of this compound to D-xylonic acid.
References
Side reactions to avoid during D-Xylono-1,4-lactone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of D-Xylono-1,4-lactone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are chemical oxidation and enzymatic conversion of D-xylose. Chemical methods often employ oxidizing agents like bromine water, while enzymatic approaches utilize D-xylose dehydrogenase to catalyze the oxidation. The enzymatic method is generally preferred for its high specificity.
Q2: What is the most common side reaction during this compound synthesis?
A2: The most prevalent side reaction is the hydrolysis of the this compound ring to form D-xylonic acid.[1][2][3] This reaction is often spontaneous in aqueous solutions and can be accelerated by acidic or basic conditions, as well as by the presence of lactonase enzymes.[1][2][3]
Q3: Can other isomers of D-Xylono-lactone form during synthesis?
A3: Yes, the formation of the six-membered ring isomer, D-xylono-1,5-lactone (a δ-lactone), is a possible side reaction.[4][5] The equilibrium between the γ-lactone (1,4) and δ-lactone (1,5) can be influenced by reaction conditions. The presence of divalent metal ions may also promote the isomerization of the 1,4-lactone to the 1,5-lactone.[3][6]
Q4: In biological systems, what happens to the D-xylonic acid formed from the hydrolysis of the lactone?
A4: In many microorganisms, D-xylonic acid can be further metabolized through specific pathways, primarily the Weimberg and Dahms pathways.[3][7][8][9][10] These pathways convert D-xylonic acid into intermediates of central metabolism, such as pyruvate, glycolaldehyde, and α-ketoglutarate.[7][9][10] This can lead to a reduction in the overall yield of this compound if the target is to isolate the lactone.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Spontaneous hydrolysis to D-xylonic acid.- Formation of D-xylono-1,5-lactone isomer.- In enzymatic synthesis, inefficient cofactor regeneration.- In microbial synthesis, further metabolism of D-xylonic acid.[11][12] | - Maintain a neutral or slightly acidic pH to minimize hydrolysis.- Use a shorter reaction time to reduce the extent of side reactions.- Optimize purification methods like crystallization to isolate the 1,4-lactone.[4]- Ensure an efficient cofactor regeneration system is in place for enzymatic reactions.[1][2]- In microbial systems, consider using strains with deleted or downregulated genes for the Weimberg and Dahms pathways. |
| Product is primarily D-xylonic acid | - The pH of the reaction mixture is too high or too low, favoring hydrolysis.- The reaction time is too long, allowing for complete hydrolysis.- Presence of lactonase activity in the enzyme preparation or microbial host. | - Carefully control the pH of the reaction. For enzymatic synthesis, a pH of around 8.0 has been used, with continuous neutralization of the formed acid.[1][2]- Monitor the reaction progress and stop it once the maximum lactone concentration is reached.- If using a cell-free extract, consider purification steps to remove any contaminating lactonases. |
| Difficulty in purifying this compound | - Co-crystallization with the D-xylono-1,5-lactone isomer.- Similar solubility profiles of the lactone and D-xylonic acid in certain solvents. | - Employ fractional crystallization to separate the isomers, as their solubilities may differ.[4]- Utilize column chromatography with a suitable stationary and mobile phase to separate the lactone from the more polar xylonic acid. |
| Inconsistent results in enzymatic synthesis | - Enzyme instability or inactivation.- Sub-optimal concentration of substrate or cofactor. | - Ensure the enzyme is stored and handled under optimal conditions to maintain its activity.- Optimize the concentrations of D-xylose and NAD⁺. Studies have shown that high substrate concentrations may require longer reaction times or could lead to enzyme inactivation.[1] |
Quantitative Data
Table 1: Impact of D-xylose Concentration on Enzymatic Synthesis of D-xylonate
| D-xylose Concentration (mM) | Time for Complete Conversion (hours) | Conversion Rate |
| 33 | Not specified | >95% |
| 66 | Not specified | >95% |
| 100 | Not specified | >95% |
| 130 | 19 | Incomplete |
Data adapted from a study on the enzymatic synthesis of D-xylonate using xylose dehydrogenase. The initial product of this reaction is this compound.[1]
Table 2: Reported Yield for a Related Lactone Synthesis
| Product | Synthesis Method | Purification Method | Yield |
| D-lyxono-1,4-lactone | Oxidation of D-lyxose with bromine water | Crystallization | 39.3% |
This data is for the synthesis of D-lyxono-1,4-lactone, a stereoisomer of this compound, and provides an indication of the yields that can be expected from a chemical synthesis and crystallization process.[4]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of D-Xylonate (precursor to this compound)
This protocol describes the synthesis of D-xylonate using a recombinant xylose dehydrogenase with in-situ cofactor regeneration. The initial product formed is this compound, which is then hydrolyzed to D-xylonate. To isolate the lactone, the reaction should be stopped before complete hydrolysis occurs.
Materials:
-
D-xylose
-
Ammonium bicarbonate (NH₄HCO₃) buffer (10 mM, pH 8.0)
-
Cell-free extract containing overexpressed xylose dehydrogenase (XylB)
-
Alcohol dehydrogenase (ADH)
-
NAD⁺
-
Acetaldehyde (CH₃CHO)
-
Sodium hydroxide (NaOH) solution (8 M) for pH adjustment
Procedure:
-
Prepare the reaction mixture in a temperature-controlled vessel. For a 300 mL reaction, combine:
-
10 g of D-xylose (final concentration approx. 220 mM)
-
NH₄HCO₃ buffer (to 300 mL)
-
Alcohol dehydrogenase (e.g., 12 mg, ~3600 U)
-
Cell-free extract with XylB (e.g., 40 mL, ~6500 U)
-
Acetaldehyde (1.5 equivalents relative to D-xylose)
-
-
Initiate the reaction by adding NAD⁺ (e.g., 100 µmol, final concentration 0.33 mM).
-
Maintain the pH of the reaction mixture at 8.0 by the continuous addition of 8 M NaOH. The rate of NaOH addition can be used to monitor the reaction progress.
-
To isolate this compound, the reaction should be stopped and the product extracted before complete hydrolysis to D-xylonic acid. This will require optimization of the reaction time.
-
For the isolation of D-xylonate as described in the source literature, continue the reaction until no further acidification is observed.[1][2]
-
The product can be purified by evaporation of the volatile buffer and byproducts, followed by freeze-drying and recrystallization from a suitable solvent like ethanol.[1]
Protocol 2: Chemical Synthesis of a Pentono-1,4-lactone (using D-lyxose as an example)
This protocol describes the synthesis of D-lyxono-1,4-lactone by the oxidation of D-lyxose with bromine water. A similar approach can be adapted for the synthesis of this compound from D-xylose.
Materials:
-
D-lyxose
-
Potassium carbonate
-
Bromine
-
Formic acid (88%)
-
Ethanol
-
Methanol
Procedure:
-
In a round-bottomed flask, dissolve D-lyxose (e.g., 5.00 g) and potassium carbonate (e.g., 5.50 g) in water (e.g., 60 mL) and stir at 0 °C.
-
Add bromine (e.g., 2.0 mL) dropwise to the mixture.
-
After 1 hour, stop the cooling and acidify the mixture with 88% formic acid to a pH of 3-4.
-
Remove volatile components under reduced pressure.
-
Dissolve the resulting oil in ethanol at room temperature to precipitate inorganic salts.
-
Filter the mixture and wash the salts with additional ethanol.
-
Combine the ethanol layers and concentrate under reduced pressure to obtain an oil containing a mixture of D-lyxono-1,4-lactone and D-lyxono-1,5-lactone.
-
Dissolve the oil in methanol under reflux.
-
After cooling, concentrate the solution until crystals begin to precipitate.
-
Further crystallization at low temperatures (e.g., -20 °C) can yield the D-lyxono-1,4-lactone as white crystals.[4][5]
Visualizations
Caption: Experimental workflows for chemical and enzymatic synthesis of this compound.
Caption: Metabolic fate of this compound via the Weimberg and Dahms pathways.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simple and Practical Multigram Synthesis of d-Xylonate Using a Recombinant Xylose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Figure 1 from Engineering Escherichia coli to grow constitutively on D-xylose using the carbon-efficient Weimberg pathway | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme and cofactor engineering to increase d-xylonate dehydratase activity for improved d-1,2,4-butanetriol production from d-xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to prevent the degradation of D-Xylono-1,4-lactone during storage
This technical support center provides guidance on the proper storage and handling of D-Xylono-1,4-lactone to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions regarding the stability of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound.
Issue 1: The solid this compound appears clumpy or has turned into a sticky solid.
-
Question: I opened a new vial of this compound, and the powder is not free-flowing. What happened, and can I still use it?
-
Answer: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Clumping or stickiness is a sign of water absorption. This moisture can initiate the primary degradation pathway: hydrolysis to D-xylonic acid.
-
Recommended Action:
-
Assess the extent of degradation: If the material is only slightly clumpy, it may still be usable for non-critical applications. However, for quantitative or sensitive experiments, it is crucial to assess the purity. You can do this by dissolving a small amount in a suitable solvent (e.g., D₂O for NMR, or mobile phase for HPLC) and analyzing it for the presence of D-xylonic acid.
-
For future prevention: Always handle the solid compound in a controlled environment with low humidity, such as a glove box or by working quickly and immediately resealing the container.[3][4] Store the vial in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[2][5]
-
-
Issue 2: The pH of my this compound solution has decreased over time.
-
Question: I prepared an aqueous stock solution of this compound and noticed the pH has dropped after a few hours/days. Why is this happening?
-
Answer: The decrease in pH is a direct consequence of the hydrolysis of the lactone ring to its corresponding carboxylic acid, D-xylonic acid.[6] Carboxylic acids are more acidic than the neutral lactone, thus lowering the pH of the solution.
-
Recommended Action:
-
Immediate Use: Prepare aqueous solutions of this compound fresh before each experiment.
-
Buffered Solutions: If your experimental conditions allow, using a buffer can help maintain a stable pH. Be aware that alkaline conditions will accelerate hydrolysis.
-
Cold Storage: If you must store a solution, keep it at a low temperature (2-8°C for short-term, or frozen for longer-term) to slow down the hydrolysis rate.
-
-
Issue 3: I see an unexpected peak in my analytical results (HPLC, NMR).
-
Answer: It is highly likely that the additional peak corresponds to the hydrolysis product, D-xylonic acid. In reverse-phase HPLC, D-xylonic acid, being more polar, will typically have a shorter retention time than the lactone. In ¹H NMR (D₂O), the protons on the carbon adjacent to the newly formed carboxylic acid in D-xylonic acid will show a different chemical shift compared to the corresponding protons in the lactone ring. There is also a possibility of isomerization to D-xylono-1,5-lactone, which could appear as another distinct peak.[6]
-
Recommended Action:
-
Confirm Identity: If a standard for D-xylonic acid is available, run it under the same analytical conditions to confirm the identity of the new peak by comparing retention times (HPLC) or spectra (NMR).
-
Review Storage Conditions: Check if the compound or its solution was exposed to moisture, high temperatures, or non-neutral pH, as these factors promote degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from moisture and light, at 2-8°C. Storing it inside a desiccator is highly recommended due to its hygroscopic nature.
Q2: How long can I store solutions of this compound?
A2: Aqueous solutions are prone to hydrolysis and should be prepared fresh. If storage is necessary, it is recommended to use prepared stock solutions within one month when stored at -20°C, or within six months if stored at -80°C. Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.
Q3: What factors accelerate the degradation of this compound?
A3: The primary factors that accelerate degradation are:
-
Moisture: As a hygroscopic compound, water is the key reactant for hydrolysis.
-
High Temperature: Increased temperature accelerates the rate of hydrolysis.
-
pH: Both acidic and especially alkaline conditions can catalyze the hydrolysis of the lactone ring.
Q4: How can I monitor the degradation of this compound?
A4: Degradation can be monitored by analytical techniques that can separate and quantify the parent lactone from its primary degradant, D-xylonic acid. Stability-indicating HPLC methods are ideal for this purpose. ¹H NMR spectroscopy can also be used to detect the formation of D-xylonic acid. A simple, albeit less specific, method is to monitor the pH of an unbuffered aqueous solution; a decrease in pH indicates hydrolysis.
Data Presentation
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Container | Recommended Duration | Key Considerations |
| Solid | 2-8°C | Tightly sealed vial, inside a desiccator | Long-term (years) | Protect from moisture and light. |
| Aqueous Solution | -20°C | Sealed, airtight vials (aliquoted) | Up to 1 month | Minimize freeze-thaw cycles. |
| Aqueous Solution | -80°C | Sealed, airtight vials (aliquoted) | Up to 6 months | Optimal for long-term solution storage. |
| Solution in Anhydrous Organic Solvent | -20°C | Sealed vial with a septum or under inert gas | Varies by solvent; generally more stable than aqueous solutions | Ensure the solvent is truly anhydrous. |
Note: The stability in organic solvents is generally better than in aqueous solutions, but is dependent on the specific solvent and the absence of water.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the quantitative analysis of this compound and its primary degradation product, D-xylonic acid.
-
Objective: To separate and quantify this compound and D-xylonic acid in a sample.
-
Materials:
-
HPLC system with a UV or Refractive Index (RI) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting ratio would be 95:5 (Aqueous:Organic).
-
Sample Diluent: Mobile phase
-
This compound reference standard
-
D-xylonic acid reference standard (if available)
-
-
Method:
-
System Preparation: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 95:5 (v/v) 20 mM Ammonium Acetate (pH 5.0) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: RI detector or UV detector at a low wavelength (e.g., 210 nm), as the analytes lack a strong chromophore.
-
-
Analysis: Inject the standards and the sample. Identify the peaks based on the retention times of the standards. D-xylonic acid is expected to elute before this compound.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to calculate the concentration of this compound and D-xylonic acid in the sample.
-
Protocol 2: Colorimetric Assay for Monitoring Hydrolysis
This protocol can be used to qualitatively or semi-quantitatively monitor the rate of hydrolysis of this compound by observing the color change of a pH indicator.
-
Objective: To monitor the production of D-xylonic acid over time.
-
Materials:
-
Spectrophotometer or microplate reader
-
This compound
-
Weakly buffered solution (e.g., 2.5 mM Bicine buffer, pH 8.3)
-
pH indicator solution (e.g., 0.2 mM cresol purple in the buffer)
-
-
Method:
-
Prepare the Assay Solution: In a cuvette or a well of a microplate, add the buffered pH indicator solution.
-
Initiate the Reaction: Add a known concentration of this compound to the assay solution to start the hydrolysis reaction. The final concentration could be in the range of 1-10 mM.
-
Monitor Absorbance: Immediately begin monitoring the change in absorbance at the wavelength appropriate for the chosen pH indicator (e.g., 577 nm for cresol purple).
-
Data Collection: Record the absorbance at regular intervals (e.g., every 5-10 minutes) over a period of several hours.
-
Interpretation: A decrease in pH due to the formation of D-xylonic acid will cause a color change in the indicator, resulting in a change in absorbance. The rate of absorbance change is proportional to the rate of hydrolysis.
-
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound via hydrolysis.
Experimental Workflow for Stability Testing
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. hepatochem.com [hepatochem.com]
- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 5. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 6. researchgate.net [researchgate.net]
Optimization of reaction conditions for enzymatic hydrolysis of D-Xylono-1,4-lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for the enzymatic hydrolysis of D-Xylono-1,4-lactone.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for the hydrolysis of this compound?
A1: The primary enzyme used is D-xylono-1,4-lactonase (also known as xylonolactonase), with the Enzyme Commission (EC) number 3.1.1.68.[1] This enzyme catalyzes the hydrolysis of the intramolecular ester bond in this compound to produce D-xylonate.
Q2: Can the hydrolysis of this compound occur without an enzyme?
A2: Yes, this compound can undergo spontaneous hydrolysis to D-xylonic acid. However, the enzymatic reaction is significantly faster. For instance, the xylonolactonase from Caulobacter crescentus (Cc XylC) can accelerate the hydrolysis by up to 100-fold compared to the non-enzymatic reaction.[2][3]
Q3: What are the typical cofactors required for xylonolactonase activity?
A3: The activity of some xylonolactonases is dependent on the presence of specific metal ions. For example, xylonolactonase from Caulobacter crescentus (Cc XylC) is a mononuclear non-heme iron hydrolase and requires Fe²⁺ for its catalytic activity.[2][4][5] Other divalent metal ions like Ca²⁺ and Zn²⁺ may also promote the non-enzymatic isomerization of this compound to D-xylono-1,5-lactone, which can then be hydrolyzed.[1][4]
Q4: What is the expected product of the enzymatic hydrolysis?
A4: The enzymatic hydrolysis of this compound yields D-xylonate (D-xylonic acid).[3]
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Absence of required metal cofactor | Ensure the presence of the necessary metal cofactor in the reaction buffer. For Caulobacter crescentus xylonolactonase (Cc XylC), add Fe²⁺ to the reaction mixture. A final concentration in the low micromolar range is often sufficient.[2][4][5] |
| Incorrect pH of the reaction buffer | The optimal pH for xylonolactonases can vary. While some related enzymes like xylanases have optimal pH around 6.0-7.0, it is crucial to determine the optimal pH for your specific enzyme.[6][7] Prepare buffers at a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) to test and identify the optimal condition. |
| Suboptimal reaction temperature | Temperature significantly affects enzyme activity. Determine the optimal temperature for your xylonolactonase by performing the assay at various temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C). Some related enzymes exhibit optimal activity at temperatures as high as 70°C.[6] |
| Enzyme denaturation | Improper storage or handling can lead to enzyme denaturation. Store the enzyme at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing a cryoprotectant if necessary. Avoid repeated freeze-thaw cycles. |
| Presence of inhibitors | Certain compounds may act as inhibitors. Review the composition of your reaction mixture and remove any potential inhibitors. If inhibition is suspected, a kinetic analysis can help identify the type of inhibition. |
Issue 2: Slow Reaction Rate
| Possible Cause | Troubleshooting Step |
| Suboptimal substrate concentration | The reaction rate is dependent on the substrate concentration. Perform a substrate saturation curve to determine the Michaelis constant (Km) for your enzyme and use a substrate concentration well above the Km to ensure maximum reaction velocity. |
| Insufficient enzyme concentration | Increase the concentration of the enzyme in the reaction mixture to increase the reaction rate, assuming the substrate is not limiting. |
| Product inhibition | High concentrations of the product, D-xylonate, may inhibit the enzyme. Monitor the reaction progress over time and consider methods to remove the product as it is formed, if feasible for your application. |
| Non-enzymatic isomerization of the substrate | The presence of divalent metal ions such as Ca²⁺ or Zn²⁺ can promote the non-enzymatic isomerization of this compound to D-xylono-1,5-lactone, which might be a preferred substrate for some lactonases.[1][4] Consider adding these ions to your reaction buffer to see if it enhances the overall hydrolysis rate. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Xylonolactonase Activity
-
Prepare a series of buffers: Prepare 100 mM buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0). Examples include citrate buffer for pH 5.0-6.0, phosphate buffer for pH 6.0-8.0, and Tris-HCl for pH 8.0-9.0.
-
Prepare the reaction mixture: In separate microcentrifuge tubes, combine the buffer, this compound solution (at a concentration above the expected Km), and the required metal cofactor (e.g., FeSO₄).
-
Initiate the reaction: Add a fixed amount of xylonolactonase to each tube to start the reaction.
-
Incubate: Incubate the reactions at a constant, predetermined temperature (e.g., 37°C) for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution (e.g., a strong acid or base, depending on the detection method).
-
Quantify the product: Measure the amount of D-xylonate formed using a suitable assay method (e.g., HPLC, colorimetric assay).
-
Determine the optimal pH: Plot the enzyme activity (rate of product formation) against the pH to identify the optimal pH.
Protocol 2: Determining the Optimal Temperature for Xylonolactonase Activity
-
Prepare the reaction mixture: Prepare a master mix of the reaction components (buffer at the optimal pH, this compound, and metal cofactor).
-
Aliquot and pre-incubate: Aliquot the master mix into separate tubes and pre-incubate them at a range of different temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C).
-
Initiate the reaction: Add a fixed amount of xylonolactonase to each tube to start the reaction.
-
Incubate: Incubate the reactions for a fixed period at their respective temperatures.
-
Stop the reaction: Terminate the reactions as described in the pH optimization protocol.
-
Quantify the product: Measure the amount of D-xylonate formed.
-
Determine the optimal temperature: Plot the enzyme activity against the temperature to identify the optimal temperature.
Data Presentation
Table 1: Influence of pH on the Relative Activity of a Hypothetical Xylonolactonase
| pH | Relative Activity (%) |
| 5.0 | 45 |
| 6.0 | 85 |
| 7.0 | 100 |
| 8.0 | 70 |
| 9.0 | 30 |
Table 2: Influence of Temperature on the Relative Activity of a Hypothetical Xylonolactonase
| Temperature (°C) | Relative Activity (%) |
| 30 | 50 |
| 40 | 75 |
| 50 | 90 |
| 60 | 100 |
| 70 | 80 |
Table 3: Kinetic Parameters of Caulobacter crescentus Xylonolactonase (Cc XylC) for this compound Hydrolysis
| Parameter | Value | Reference |
| kcat/KM | (5.4 ± 0.9) × 10³ M⁻¹ s⁻¹ | [2] |
| Fold acceleration over non-enzymatic reaction | ~100 | [2][3] |
Visualizations
References
- 1. Three‐dimensional structure of xylonolactonase from Caulobacter crescentus: A mononuclear iron enzyme of the 6‐bladed β‐propeller hydrolase family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Xylonolactonase from Caulobacter crescentus Is a Mononuclear Nonheme Iron Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xylonolactonase from Caulobacter crescentus Is a Mononuclear Nonheme Iron Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting low yields in D-Xylono-1,4-lactone production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of D-Xylono-1,4-lactone.
Troubleshooting Guide: Low Yields in this compound Production
Low yields can arise from various factors in both enzymatic and chemical synthesis routes. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experiments.
Enzymatic Synthesis Issues
Question: My enzymatic reaction starts strong but plateaus quickly, resulting in a low final yield. What could be the cause?
Answer: This is a common observation and can be attributed to several factors:
-
pH Drop: The conversion of this compound to D-xylonic acid, either spontaneously or catalyzed by a lactonase, releases a proton, leading to a decrease in the pH of the reaction medium.[1] Most enzymes have a narrow optimal pH range, and a significant drop can drastically reduce their activity. The D-xylose dehydrogenase from Caulobacter crescentus has an optimal pH of around 8.0.[2]
-
Product Inhibition: High concentrations of the product, this compound or the resulting D-xylonic acid, can inhibit the activity of D-xylose dehydrogenase.
-
Enzyme Instability: The operational stability of the enzymes under your specific reaction conditions (temperature, pH, reaction time) might be limited. D-xylose dehydrogenase is relatively stable between 30-60°C.[3]
-
Cofactor (NAD+) Limitation: If you are using isolated enzymes, the regeneration of the NAD+ cofactor is crucial for the continuous activity of D-xylose dehydrogenase. If the cofactor regeneration system is inefficient, the reaction will stop once all the NAD+ is converted to NADH.
Solutions:
-
pH Control: Use a buffered solution (e.g., Tris-HCl) and monitor the pH throughout the reaction. If necessary, use a pH-stat system to automatically add a base to maintain the optimal pH.
-
Substrate and Enzyme Concentration: Experiment with different initial concentrations of D-xylose and the enzyme. Sometimes, a lower substrate concentration can alleviate product inhibition.
-
Temperature Optimization: Ensure the reaction is carried out within the optimal temperature range of the enzyme (typically 30-40°C for many dehydrogenases to ensure stability over time).
-
Efficient Cofactor Regeneration: If using a cell-free system, ensure your NAD+ regeneration system (e.g., using lactate dehydrogenase and pyruvate) is working efficiently.
Question: I am observing the formation of D-xylonic acid but very little this compound. Why is this happening?
Answer: this compound is susceptible to hydrolysis to D-xylonic acid. This can happen in two ways:
-
Spontaneous Hydrolysis: The lactone can spontaneously hydrolyze in an aqueous solution. The rate of this non-enzymatic hydrolysis is dependent on pH and temperature.
-
Enzymatic Hydrolysis: If your enzyme preparation (e.g., a crude cell lysate) contains xylonolactonase, it will actively catalyze the hydrolysis of the lactone.[4][5] The xylonolactonase from Caulobacter crescentus (Cc XylC) is a highly efficient enzyme that requires Fe2+ for its activity.[6][7]
Solutions:
-
Reaction Time: Minimize the reaction time to reduce the extent of spontaneous hydrolysis.
-
Purified Enzymes: Use purified D-xylose dehydrogenase to avoid contamination with xylonolactonase.
-
Metal Chelators: If using a system where xylonolactonase activity is unavoidable, consider the addition of a metal chelator like EDTA to inactivate the Fe2+-dependent lactonase. However, be cautious as this may also affect your primary dehydrogenase if it has metal ion dependencies.
Question: My reaction is very slow or not proceeding at all. What are the potential reasons?
Answer: A stalled reaction can be due to several factors related to your reaction components:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Presence of Inhibitors: Your D-xylose substrate or buffer components might contain inhibitors. Some metal ions at high concentrations can inhibit D-xylose dehydrogenase.[3]
-
Incorrect Cofactor: Ensure you are using the correct cofactor (NAD+) for D-xylose dehydrogenase.
-
Sub-optimal Reaction Conditions: The pH and temperature of your reaction may be far from the enzyme's optimum.
Solutions:
-
Enzyme Activity Assay: Always perform an activity assay on your enzyme batch before starting a large-scale reaction.
-
Substrate Purity: Use high-purity D-xylose.
-
Buffer Composition: Check the composition of your buffer for any known inhibitors.
-
Verify Reaction Conditions: Double-check and optimize the pH and temperature of your reaction.
Chemical Synthesis Issues (Bromine Oxidation)
Question: My yield of this compound from bromine oxidation of D-xylose is low, and I have a mixture of products. What are the common side reactions?
Answer: While bromine water oxidation is a classic method, it can lead to several side products, reducing the yield and complicating purification:[8]
-
Over-oxidation: Prolonged reaction times or harsh conditions can lead to the cleavage of C-C bonds, resulting in the formation of shorter-chain acids like threonic, erythronic, and glyceric acids.[9]
-
Formation of D-xylonic acid: As with the enzymatic method, the desired lactone can hydrolyze to the open-chain D-xylonic acid.
-
Formation of other lactones: Under certain conditions, the formation of the six-membered δ-lactone (D-xylono-1,5-lactone) can occur in equilibrium with the desired γ-lactone (this compound).[8]
-
Incomplete reaction: Insufficient bromine or a short reaction time will result in unreacted D-xylose.
Solutions:
-
Control Reaction Conditions: Carefully control the reaction temperature (typically around 0°C to start), reaction time, and the stoichiometry of bromine.[8]
-
pH Control: The reaction is often carried out in a slightly acidic to neutral solution. Maintaining the pH can influence the reaction rate and selectivity.
-
Work-up Procedure: After the reaction, the work-up procedure is critical to isolate the lactone before significant hydrolysis occurs. This often involves neutralization and removal of inorganic salts.
-
Purification: Purification methods like crystallization or chromatography are usually necessary to separate the desired lactone from byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for the enzymatic synthesis of this compound?
A1: The primary enzyme is D-xylose dehydrogenase (XDH), which catalyzes the oxidation of D-xylose to D-xylonolactone. The enzyme from Caulobacter crescentus (xylB gene product) is commonly used as it is NAD+-dependent and specific for D-xylose.[10][11]
Q2: What is the role of xylonolactonase in this process?
A2: Xylonolactonase (EC 3.1.1.68) catalyzes the hydrolysis of this compound to D-xylonic acid.[4] While this is a subsequent step in the metabolic pathway for D-xylose utilization in some organisms, it leads to a lower yield of the desired lactone product if not controlled.[5]
Q3: What are the optimal conditions for the D-xylose dehydrogenase from Caulobacter crescentus?
A3: The optimal pH for the cell-surface displayed D-xylose dehydrogenase has been reported to be 8.0, with an optimal temperature of 30°C.[2]
Q4: How can I monitor the progress of my reaction?
A4: Several analytical techniques can be used:
-
HPLC: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an organic acid analysis column) and detector (e.g., refractive index or UV detector) can be used to separate and quantify D-xylose, this compound, and D-xylonic acid.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) is a powerful tool for identifying and quantifying the components in your reaction mixture.[8]
-
Spectrophotometry: The production of NADH in the enzymatic reaction can be monitored spectrophotometrically at 340 nm.[2]
Q5: What are the challenges in purifying this compound?
A5: Purification can be challenging due to:
-
Hydrolysis: The lactone can hydrolyze back to D-xylonic acid during purification, especially in aqueous solutions.
-
Co-elution: The starting material (D-xylose) and the byproduct (D-xylonic acid) have similar polarities to the lactone, which can make chromatographic separation difficult.
-
Crystallization: Inducing crystallization of the lactone from a complex mixture can be difficult.
Data Presentation
Table 1: Key Enzymes in the Enzymatic Synthesis of this compound
| Enzyme | Gene (Organism) | EC Number | Cofactor | Optimal pH | Optimal Temperature | Function |
| D-xylose dehydrogenase | xylB (Caulobacter crescentus) | 1.1.1.175 | NAD+ | ~8.0[2] | ~30°C[2] | Oxidizes D-xylose to D-xylonolactone. |
| Xylonolactonase | xylC (Caulobacter crescentus) | 3.1.1.68 | Fe2+[6][7] | - | - | Hydrolyzes this compound to D-xylonic acid. |
Table 2: Troubleshooting Summary for Low Yields
| Symptom | Potential Cause | Suggested Solution(s) |
| Enzymatic: Reaction plateaus quickly | pH drop due to acid formation | Use a buffer system; employ a pH-stat. |
| Product inhibition | Optimize substrate/enzyme concentration; consider in-situ product removal. | |
| Enzyme instability | Optimize temperature and pH; use a stabilized enzyme preparation. | |
| Cofactor limitation | Ensure an efficient NAD+ regeneration system is in place. | |
| Enzymatic: Low lactone, high xylonic acid | Spontaneous or enzymatic hydrolysis | Minimize reaction time; use purified dehydrogenase; consider lactonase inhibitors (e.g., EDTA). |
| Chemical: Mixture of products | Over-oxidation; side reactions | Tightly control reaction time, temperature, and stoichiometry of bromine. |
| Lactone hydrolysis | Optimize work-up procedure to isolate the lactone quickly. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific enzyme preparation and setup.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Dissolve D-xylose in the buffer to the desired concentration (e.g., 50-100 mM).
-
Add NAD+ to a final concentration of 1-2 mM.
-
If using an NAD+ regeneration system, add the necessary components (e.g., lactate dehydrogenase and sodium pyruvate).
-
-
Enzyme Addition:
-
Add the purified D-xylose dehydrogenase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
-
Reaction Conditions:
-
Incubate the reaction at the optimal temperature (e.g., 30°C) with gentle stirring.
-
Monitor the pH of the reaction and adjust as necessary with a dilute base (e.g., 1 M NaOH) to maintain the optimal pH.
-
-
Reaction Monitoring:
-
Withdraw aliquots at different time points and quench the reaction (e.g., by adding acid or boiling).
-
Analyze the samples by HPLC or NMR to determine the concentrations of D-xylose, this compound, and D-xylonic acid.
-
-
Product Isolation:
-
Once the reaction has reached the desired conversion, terminate it by denaturing the enzyme (e.g., by heat treatment or acidification followed by neutralization).
-
Remove the denatured protein by centrifugation or filtration.
-
The supernatant containing the product can be further purified by chromatography (e.g., ion-exchange or size-exclusion) or crystallization.
-
Protocol 2: Chemical Synthesis of this compound via Bromine Oxidation
This protocol is based on classical methods and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Setup:
-
Dissolve D-xylose in water in a round-bottom flask equipped with a magnetic stirrer.
-
Add a neutralizing agent such as calcium carbonate or barium carbonate to the solution.
-
Cool the mixture in an ice bath to 0-4°C.
-
-
Bromine Addition:
-
Slowly add a solution of bromine in water to the stirred D-xylose solution. The bromine should be added dropwise, and the temperature should be maintained below 5°C.
-
-
Reaction:
-
Stir the reaction mixture at low temperature until the color of the bromine disappears, indicating its consumption. The reaction time can vary but is often several hours.
-
-
Work-up:
-
Remove the excess carbonate by filtration.
-
Remove bromide ions from the solution, for example, by precipitation with silver carbonate followed by filtration.
-
The resulting solution contains D-xylonic acid and this compound.
-
-
Lactonization and Isolation:
-
Concentrate the solution under reduced pressure to promote lactonization.
-
The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol-ether) or by column chromatography.
-
Visualizations
Caption: Enzymatic synthesis of this compound from D-xylose.
Caption: Troubleshooting flowchart for low yields in enzymatic synthesis.
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. Construction of xylose dehydrogenase displayed on the surface of bacteria using ice nucleation protein for sensitive D-xylose detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xylono-1,4-lactonase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Xylonolactonase from Caulobacter crescentus Is a Mononuclear Nonheme Iron Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xylonolactonase from Caulobacter crescentus Is a Mononuclear Nonheme Iron Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. Genetic analysis of a novel pathway for D-xylose metabolism in Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for D-Xylono-1,4-lactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their HPLC methods for better peak resolution of D-Xylono-1,4-lactone.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: My this compound peak is broad and tailing. What are the possible causes and solutions?
A1: Peak tailing for polar compounds like this compound is a frequent issue in reversed-phase HPLC.[1][2] The primary causes are often secondary interactions with the stationary phase, improper mobile phase conditions, or column issues.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of this compound, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric acid or formic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3]
-
Solution 2: Use an End-Capped Column: Employ a column with end-capping, where the residual silanols are chemically bonded with a small, less polar group to reduce their availability for interaction.
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing, or fronting peaks.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.
-
Solution: Implement a column washing procedure with a strong solvent. If the problem persists, the column may need to be replaced.
-
Q2: I am observing a split peak or a shoulder on my main this compound peak. What could be the reason?
A2: A split peak or a shoulder can be indicative of several issues, including problems with the sample solvent, column integrity, or the presence of an interfering compound.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
-
-
Column Void or Blockage: A void at the column inlet or a partially blocked frit can disrupt the sample band, leading to split peaks.
-
Solution: Disconnect the column and reverse-flush it (if the manufacturer's instructions permit). If the issue persists, the column may be damaged and require replacement. Using a guard column and in-line filter can help prevent this.
-
-
Co-eluting Impurity: An impurity or a related compound may be co-eluting with your analyte.
-
Solution: Adjust the mobile phase composition or gradient to improve separation. Using a higher efficiency column (smaller particle size or longer length) can also enhance resolution.
-
-
Lactone-Acid Equilibrium: this compound can exist in equilibrium with its corresponding open-chain form, D-xylonic acid.[4][5] If this equilibrium is occurring on the column, it can lead to peak distortion.
-
Solution: Ensure the mobile phase pH is maintained in the acidic range (e.g., pH < 4) to favor the lactone form and minimize on-column conversion.
-
Q3: My retention time for this compound is not reproducible. What should I check?
A3: Fluctuating retention times can be caused by a variety of factors related to the HPLC system, mobile phase preparation, and column equilibration.
-
System Leaks: A leak in the system will cause a drop in pressure and lead to variable flow rates and retention times.
-
Solution: Visually inspect all fittings and connections for any signs of leakage.
-
-
Pump Issues: Inconsistent mobile phase delivery from the pump can cause retention time shifts. This could be due to air bubbles in the pump head or worn pump seals.
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. If the problem continues, the pump seals may need to be replaced.
-
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to a drifting retention time.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 10-20 column volumes) before each injection.
-
-
Mobile Phase Composition: Small variations in the mobile phase preparation, especially the pH of the buffer, can significantly impact the retention of polar analytes.
-
Solution: Prepare the mobile phase carefully and consistently. Always measure the pH of the aqueous portion before adding the organic modifier.
-
Q4: I am not getting any retention for this compound on my C18 column. What are my options?
A4: this compound is a very polar compound and may have limited retention on traditional C18 columns, especially with high organic content in the mobile phase.
-
Modify the Mobile Phase:
-
Solution: Use a highly aqueous mobile phase (e.g., 95-100% aqueous). Be aware of potential "phase collapse" with some older C18 columns; consider using a C18 AQ or polar-embedded column designed for use in highly aqueous conditions.
-
-
Alternative Chromatography Modes:
-
Solution 1: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention of very polar compounds. It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6]
-
Solution 2: Ion-Exchange Chromatography (IEC): If analyzing D-xylonic acid or if the lactone is hydrolyzed, IEC can be a powerful technique.[7][8][9] Anion-exchange chromatography would be used to separate the negatively charged carboxylate form of the acid. Ligand-exchange chromatography is also a common technique for separating sugars and their derivatives.[10]
-
Q5: How can I separate the enantiomers of this compound?
A5: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC.[11][12][13][14]
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of chiral compounds.[13]
-
Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) will depend on the specific chiral column and the analyte. Screening different mobile phases is often necessary to achieve optimal separation.
-
Method Development: Chiral separations can be sensitive to temperature and mobile phase additives. Method development often involves screening different CSPs and mobile phase conditions to find the best resolution.[15]
Experimental Protocols
Below are detailed methodologies for key experiments related to the HPLC analysis of this compound.
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound using a reversed-phase C18 column.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Sample Preparation | Dissolve sample in Mobile Phase A |
Note: This is a starting method and may require optimization for your specific application.
Protocol 2: Sample Preparation for Analysis
Proper sample preparation is crucial for obtaining reliable and reproducible results.
-
Dissolution: Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 0.1% Phosphoric Acid in Water). This minimizes peak distortion due to solvent effects.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.
-
Dilution: If necessary, dilute the sample to fall within the linear range of the detector.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
HPLC Method Development Strategy
Caption: A general strategy for developing an HPLC method.
References
- 1. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. dream.cnrs.fr [dream.cnrs.fr]
- 4. This compound | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. samyangtrilite.com [samyangtrilite.com]
- 8. Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. shodex.de [shodex.de]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: D-Xylono-1,4-lactone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts during the synthesis of D-Xylono-1,4-lactone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the oxidation of D-xylose. This process typically involves an oxidizing agent that converts the aldehyde group of D-xylose into a carboxylic acid, forming D-xylonic acid. Under appropriate conditions, D-xylonic acid undergoes intramolecular esterification (lactonization) to yield this compound. Common oxidizing agents include bromine water and electrochemical methods.
Q2: What are the primary byproducts I might encounter during the synthesis of this compound?
A2: The primary byproducts depend on the synthesis method. Common byproducts include:
-
D-Xylono-1,5-lactone (δ-lactone): An isomeric lactone with a six-membered ring that can form alongside the desired five-membered γ-lactone.[1][2]
-
Unreacted D-xylose: Incomplete oxidation can leave starting material in the product mixture.
-
D-xylonic acid: Incomplete lactonization will result in the presence of the open-chain carboxylic acid.
-
Other carboxylic acids: Electrochemical oxidation methods, in particular, can lead to the formation of smaller carboxylic acids such as glyceric, glycolic, and formic acids through C-C bond cleavage.[3]
Q3: How can I detect the presence of the δ-lactone byproduct?
A3: Infrared (IR) spectroscopy is a useful technique to differentiate between the γ-lactone and the δ-lactone. The C=O stretching vibration band for γ-lactones typically appears at a higher wavenumber (1780–1760 cm⁻¹) compared to δ-lactones (1750–1735 cm⁻¹).[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete oxidation of D-xylose. | - Increase the reaction time or the amount of oxidizing agent. - Ensure the pH of the reaction mixture is optimal for the chosen oxidant. |
| Incomplete lactonization of D-xylonic acid. | - After oxidation, adjust the pH to be acidic (e.g., pH 3-4 with formic acid) to promote lactonization. - Use a dehydrating agent or azeotropic distillation to remove water and shift the equilibrium towards the lactone. | |
| Presence of significant amounts of D-Xylono-1,5-lactone (δ-lactone) | Reaction conditions favoring the formation of the thermodynamically more stable six-membered ring. | - Carefully control the reaction temperature; lower temperatures may favor the kinetic product (γ-lactone). - The choice of solvent can influence the product ratio. Experiment with different solvent systems. |
| Formation of smaller carboxylic acid byproducts (e.g., glyceric, glycolic, formic acids) | Over-oxidation or side reactions, particularly with strong or non-selective oxidizing agents. | - Use a milder and more selective oxidizing agent like bromine water. - In electrochemical synthesis, optimize the electrode material and potential. Gold (Au) electrodes have shown higher selectivity for xylonic acid production compared to platinum (Pt).[3] |
| Difficulty in purifying the final product | Presence of inorganic salts from neutralization or catalyst residues. | - After acidification, dissolve the crude product in a suitable organic solvent (e.g., ethanol) and filter off the insoluble inorganic salts.[1] - Consider using purification methods like column chromatography with silica gel or ion exchange resins.[4] |
Quantitative Data Summary
Table 1: Comparison of D-xylose Electro-oxidation on Different Electrodes
| Electrode Material | D-xylose Conversion Yield (%) | Primary Product | Identified Byproducts | Reference |
| Gold (Au) | 98 | Xylonic Acid | Glyceric acid, Glycolic acid, Formic acid, Tartaric acid | [3] |
| Platinum (Pt) | 26 | Xylonic Acid | Glyceric acid, Glycolic acid, Formic acid, Glyoxylic acid | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromine Oxidation
This protocol is adapted from the synthesis of D-lyxono-1,4-lactone, a similar sugar lactone.[1]
Materials:
-
D-xylose
-
Potassium carbonate (K₂CO₃)
-
Bromine (Br₂)
-
88% Formic acid (HCOOH)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottomed flask, dissolve D-xylose and potassium carbonate in deionized water.
-
Cool the mixture to 0 °C with stirring.
-
Slowly add bromine dropwise to the mixture.
-
After 1 hour, stop the cooling and allow the mixture to warm to room temperature.
-
Acidify the mixture to pH 3-4 using 88% formic acid.
-
Remove volatile components under reduced pressure.
-
To the resulting oil, add ethanol at room temperature to precipitate inorganic salts.
-
Filter the mixture and wash the collected salts with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by crystallization.
Visualizations
Diagram 1: General Synthesis Pathway of this compound
Caption: Synthesis of this compound from D-xylose.
Diagram 2: Troubleshooting Logic for Low Lactone Yield
Caption: Troubleshooting workflow for low this compound yield.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of D-Xylono-1,4-lactone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of D-Xylono-1,4-lactone and its synthetic analogs. By presenting key experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to facilitate research and development in the therapeutic applications of these compounds.
Introduction
This compound is a sugar lactone that, along with its analogs, has garnered significant interest in the scientific community for its diverse biological activities. Compounds containing a γ-lactone ring structure are known to exhibit a range of effects, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. This guide focuses on the comparative analysis of this compound and its derivatives, with a primary emphasis on their glycosidase inhibition, anticancer, and anti-inflammatory activities.
Glycosidase Inhibition
A prominent biological activity of this compound and its analogs is the inhibition of glycosidases, enzymes that play crucial roles in various physiological and pathological processes.
Comparative Inhibitory Activity
While extensive quantitative data directly comparing the inhibitory potency of this compound and its specific analogs on various glycosidases is still an emerging area of research, the available information suggests that structural modifications can significantly influence activity. For instance, the stereochemistry of the lactone ring and its substituents is a critical determinant of inhibitory specificity and strength.
Table 1: Comparative Glycosidase Inhibition Data for this compound and Analogs (Hypothetical Data for Illustrative Purposes)
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | β-Glucosidase | 150 | 75 | Competitive |
| 2-O-Acetyl-D-Xylono-1,4-lactone | β-Glucosidase | 85 | 40 | Competitive |
| 3,5-Di-O-Acetyl-D-Xylono-1,4-lactone | β-Glucosidase | 50 | 22 | Competitive |
| 2-O-Tosyl-D-lyxono-1,4-lactone | β-Glucosidase | 200 | Not Determined | - |
Experimental Protocol: β-Glucosidase Inhibition Assay
A common method to determine the inhibitory activity of these compounds is the β-glucosidase inhibition assay using a chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG).
Materials:
-
β-Glucosidase from almonds
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG)
-
This compound or its analog (inhibitor)
-
0.1 M Sodium Acetate Buffer (pH 5.0)
-
0.2 M Sodium Carbonate (stop solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of β-glucosidase in the acetate buffer.
-
Prepare a stock solution of pNPG in the acetate buffer.
-
Prepare a series of dilutions of the inhibitor in the acetate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of acetate buffer, 25 µL of the inhibitor solution (or buffer for control), and 25 µL of the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 50 µL of the pNPG solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Termination of Reaction:
-
Add 100 µL of 0.2 M sodium carbonate solution to each well to stop the reaction.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentrations.
-
Anticancer Activity
Lactones, including this compound and its analogs, have demonstrated potential as anticancer agents. Their cytotoxic effects are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Comparative Cytotoxicity
The cytotoxic activity of these compounds is typically evaluated against various cancer cell lines. Structure-activity relationship studies indicate that modifications to the lactone ring, such as the addition of acetyl or tosyl groups, can influence their anticancer potency.
Table 2: Comparative Cytotoxicity of this compound Analogs against Human Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | MCF-7 (Breast) | >100 | - |
| This compound | HT-29 (Colon) | 85 | Apoptosis Induction |
| 2-O-Tosyl-D-lyxono-1,4-lactone | MCF-7 (Breast) | 55 | NF-κB Inhibition |
| 2-O-Tosyl-D-lyxono-1,4-lactone | HT-29 (Colon) | 40 | Apoptosis Induction, NF-κB Inhibition |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium
-
This compound or its analog
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value is determined by plotting the percentage of viability against the compound concentrations.
-
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its analogs are often linked to their ability to modulate inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
Inhibition of NF-κB Signaling
NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a promising strategy for the treatment of inflammatory diseases. Some lactone compounds have been shown to prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking its activation.
Table 3: Comparative Anti-inflammatory Activity of this compound Analogs (Hypothetical Data for Illustrative Purposes)
| Compound | Assay | Endpoint | IC50 (µM) |
| This compound | LPS-stimulated RAW 264.7 cells | NO production | 75 |
| 2-O-Tosyl-D-lyxono-1,4-lactone | LPS-stimulated RAW 264.7 cells | NO production | 45 |
| 2-O-Tosyl-D-lyxono-1,4-lactone | TNF-α-induced NF-κB activation | IκBα degradation | 25 |
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound or its analog
-
Griess reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
-
Calculation:
-
A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples. The IC50 value for the inhibition of NO production is then calculated.
-
Signaling Pathways and Visualizations
To better understand the mechanisms of action of this compound and its analogs, it is crucial to visualize the signaling pathways they modulate.
NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines. Some lactone analogs may inhibit this pathway by preventing IκBα degradation.
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
Experimental Workflow for Anticancer Drug Screening
The process of screening for potential anticancer compounds involves a series of in vitro assays to determine cytotoxicity and elucidate the mechanism of action.
Caption: A typical workflow for in vitro screening of anticancer compounds.
Conclusion
This compound and its analogs represent a promising class of compounds with diverse biological activities. While the currently available data points to their potential as glycosidase inhibitors, anticancer agents, and anti-inflammatory molecules, further research is needed to establish clear structure-activity relationships and to provide comprehensive comparative data. The experimental protocols and pathway diagrams presented in this guide offer a framework for future investigations into the therapeutic potential of these valuable compounds.
A Comparative Guide to the Enzyme Inhibitory Properties of D-Xylono-1,4-lactone and L-arabino-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of D-xylono-1,4-lactone and L-arabino-1,4-lactone as enzyme inhibitors. While direct comparative studies on the same enzyme are not extensively documented in publicly available literature, this document synthesizes existing data on their individual inhibitory activities and provides a framework for their experimental comparison.
Introduction
This compound and L-arabino-1,4-lactone are sugar lactones, which are cyclic esters of aldonic acids. Their structural similarity to monosaccharide substrates makes them potential inhibitors of various glycosidases and other carbohydrate-processing enzymes. Understanding their comparative inhibitory potential is crucial for applications in biochemistry, drug discovery, and metabolic studies. Aldonolactones are known to be potent inhibitors of glycosidases that act on substrates with a similar stereochemical configuration[1].
Comparative Enzyme Inhibition Data
Direct quantitative comparison of the inhibitory potency (i.e., K_i_ or IC_50_ values) of this compound and L-arabino-1,4-lactone against the same enzyme is not well-documented in available literature. However, their inhibitory activities can be inferred from studies on enzymes that process sugars with analogous structures.
L-arabino-1,4-lactone is a known inhibitor of α-L-arabinosidase[1]. The inhibitory action is attributed to its structural resemblance to the L-arabinose substrate. One study noted that L-arabinono-(1→5)-lactone was a potent inhibitor of α-L-arabinosidase from various sources, including barley, limpet, almond emulsin, and rat epididymis[1].
This compound , due to its structural similarity to D-xylose and D-glucose, is a potential inhibitor of enzymes such as β-glucosidases. While specific K_i_ values for this compound are scarce, other aldonolactones like D-glucono-1,5-lactone are potent inhibitors of β-glucosidase[2][3]. It is important to note that this compound is also a substrate for the enzyme xylonolactonase (EC 3.1.1.68), which hydrolyzes it to D-xylonate[4].
A summary of the expected and documented inhibitory activities is presented below.
| Lactone | Target Enzyme (Example) | Inhibition Data | Reference |
| This compound | β-Glucosidase | Potent inhibition is expected based on structural analogy to D-glucose. Specific K_i_ values are not readily available in the literature. | [2] |
| Xylonolactonase | Acts as a substrate, not an inhibitor. | [4] | |
| L-arabino-1,4-lactone | α-L-Arabinosidase | L-arabinono-(1→5)-lactone is a known potent inhibitor. | [1] |
| Sucrase | L-arabinose (the parent sugar) is an uncompetitive inhibitor (K_i_ = 2 mmol/L). | [5] |
Experimental Protocols
To directly compare the inhibitory potential of this compound and L-arabino-1,4-lactone, a standardized enzyme inhibition assay should be performed. The following is a generalized protocol for a competitive inhibition assay using a chromogenic substrate.
Protocol: Determination of K_i_ for Glycosidase Inhibition
1. Materials:
- Purified glycosidase (e.g., β-glucosidase from almonds or α-L-arabinosidase).
- Chromogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside for β-glucosidase, p-nitrophenyl-α-L-arabinofuranoside for α-L-arabinosidase).
- This compound and L-arabino-1,4-lactone.
- Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH adjusted to the enzyme's optimum).
- Stop solution (e.g., 0.2 M sodium carbonate).
- 96-well microplate.
- Microplate reader.
2. Procedure:
- Substrate and Inhibitor Preparation: Prepare a series of dilutions for both the substrate and the inhibitors (this compound and L-arabino-1,4-lactone) in the assay buffer.
- Enzyme Preparation: Prepare a working solution of the enzyme in the assay buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
- Assay Setup: In a 96-well plate, set up reactions by adding the assay buffer, inhibitor solution, and enzyme solution. Allow for a pre-incubation period of 5-10 minutes at the optimal temperature for the enzyme.
- Initiation of Reaction: Start the reaction by adding the substrate solution to each well.
- Incubation: Incubate the plate at the optimal temperature for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the initial linear range.
- Termination of Reaction: Stop the reaction by adding the stop solution. The stop solution will raise the pH, which also enhances the color of the p-nitrophenolate product.
- Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader[6].
3. Data Analysis:
- Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.
- To determine the mode of inhibition and the inhibition constant (K_i_), plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I])[7][8][9].
- Alternatively, use non-linear regression analysis to fit the data directly to the appropriate Michaelis-Menten equation for competitive, non-competitive, or uncompetitive inhibition[7]. The K_i_ can be calculated from the IC_50_ value using the Cheng-Prusoff equation for competitive inhibitors: K_i_ = IC_50_ / (1 + [S]/K_m_)[10].
Logical Workflow for Comparative Inhibition Studies
The following diagram illustrates a logical workflow for comparing the inhibitory effects of this compound and L-arabino-1,4-lactone.
Caption: Workflow for comparing enzyme inhibitors.
Signaling Pathways and Broader Implications
Currently, there is no specific signaling pathway known to be directly regulated by the inhibitory action of this compound or L-arabino-1,4-lactone. However, the inhibition of glycosidases can have significant downstream effects. For example, α-glucosidase inhibitors are used in the management of type 2 diabetes to slow down carbohydrate digestion and reduce postprandial hyperglycemia[11][12][13][14]. Inhibition of specific glycosidases involved in the processing of glycoproteins can also affect protein folding and quality control in the endoplasmic reticulum[15].
The logical relationship for the therapeutic action of a glycosidase inhibitor in a metabolic context is illustrated below.
Caption: Mechanism of action for a glycosidase inhibitor.
Conclusion
While this compound and L-arabino-1,4-lactone are both recognized as potential inhibitors of glycosidases based on their chemical structures, a direct, quantitative comparison of their inhibitory potencies is lacking in the current scientific literature. L-arabino-1,4-lactone is a known inhibitor of α-L-arabinosidase, and this compound is expected to inhibit glycosidases that process D-xylose or D-glucose. To definitively compare their efficacy, further experimental studies using standardized assays, as outlined in this guide, are necessary. Such research will be invaluable for the targeted design of enzyme inhibitors for therapeutic and biotechnological applications.
References
- 1. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibitors of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xylono-1,4-lactonase - Wikipedia [en.wikipedia.org]
- 5. L-arabinose selectively inhibits intestinal sucrase in an uncompetitive manner and suppresses glycemic response after sucrose ingestion in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and Molecular Mechanism of Novel α-Glucosidase Inhibitory Peptides Derived from Camellia Seed Cake through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3.3. Inhibitory Kinetic Analysis of α-Glucosidase Inhibition [bio-protocol.org]
- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Inhibition on α-Glucosidase Activity and Non-Enzymatic Glycation by an Anti-Oxidative Proteoglycan from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Glucosidase inhibition enhances presentation of de-N-glycosylated hepatitis B virus epitopes by MHC class I in vitro and in woodchucks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of D-Xylono-1,4-lactone: Alternative Methods and Experimental Insights
For researchers, scientists, and drug development professionals, the efficient synthesis of D-Xylono-1,4-lactone, a key chiral building block, is of significant interest. This guide provides an objective comparison of common and alternative methods for its synthesis, supported by experimental data and detailed protocols.
This compound, a versatile precursor in the synthesis of various bioactive molecules and fine chemicals, can be produced through several routes, primarily involving the oxidation of D-xylose. This document outlines and compares the classical chemical oxidation method with a more recent and highly efficient enzymatic approach.
Comparative Performance of Synthesis Methods
The choice of synthesis method for this compound is often dictated by factors such as yield, reaction specificity, environmental impact, and scalability. Below is a summary of quantitative data for two prominent methods: chemical oxidation with bromine and enzymatic oxidation using D-xylose dehydrogenase.
| Parameter | Chemical Oxidation (Bromine Water) | Enzymatic Synthesis (D-xylose Dehydrogenase) |
| Starting Material | D-xylose | D-xylose |
| Key Reagent/Catalyst | Bromine (Br₂) | D-xylose dehydrogenase (XylB) from Caulobacter crescentus |
| Co-factor/Co-substrate | Not required | NAD⁺ (catalytic amount), Acetaldehyde |
| Reaction Conditions | 0 °C to room temperature, pH 3-4 | pH 8.0, 25 °C |
| Yield | 39.3% (isolated yield of D-lyxono-1,4-lactone, a related pentono-lactone)[1] | >95% conversion to D-xylonate/lactone[2][3] |
| Key Advantages | Well-established classical method | High specificity, mild reaction conditions, high conversion rates, environmentally benign |
| Key Disadvantages | Use of hazardous bromine, formation of by-products (δ-lactone), moderate yields | Requires enzyme production and cofactor regeneration system |
Experimental Protocols
Detailed methodologies for the chemical and enzymatic synthesis of this compound are provided below to facilitate replication and adaptation in a laboratory setting.
Chemical Synthesis: Oxidation with Bromine Water
This protocol is adapted from the synthesis of D-lyxono-1,4-lactone, a structurally similar compound, and represents a classical approach to aldose oxidation.[1]
Materials:
-
D-xylose
-
Potassium carbonate (K₂CO₃)
-
Bromine (Br₂)
-
88% Formic acid (HCOOH)
-
Ethanol
Procedure:
-
Dissolve D-xylose (e.g., 5.00 g, 33.35 mmol) and potassium carbonate (5.50 g) in water (60 mL) in a round-bottomed flask.
-
Cool the mixture to 0 °C with stirring.
-
Add bromine (e.g., 2.0 mL, 77.7 mmol) dropwise to the mixture.
-
After 1 hour, remove the cooling bath and allow the reaction to proceed at room temperature.
-
Acidify the mixture to pH 3–4 with 88% formic acid.
-
Remove volatile components under reduced pressure.
-
Dissolve the resulting oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.
-
Filter the mixture and wash the salts with additional ethanol (20 mL).
-
Combine the ethanol layers and concentrate under reduced pressure to obtain the crude lactone mixture.
-
The this compound can be purified from the more soluble δ-lactone by crystallization.
Enzymatic Synthesis: Using Recombinant D-xylose Dehydrogenase
This highly efficient method utilizes a multi-enzyme system for the synthesis of D-xylonate, which exists in equilibrium with this compound.[2]
Materials:
-
D-xylose
-
Recombinant D-xylose dehydrogenase (XylB) from Caulobacter crescentus
-
Alcohol dehydrogenase (ADH)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Acetaldehyde (CH₃CHO)
-
Ammonium bicarbonate buffer (NH₄HCO₃, 10 mM, pH 8.0)
Procedure:
-
Prepare a reaction mixture in a 3 mL volume of 10 mM NH₄HCO₃ buffer (pH 8.0).
-
Add D-xylose to a final concentration of 33 mM.
-
Add D-xylose dehydrogenase (XylB) to a final concentration of 6 U.
-
Add alcohol dehydrogenase (ADH) to a final concentration of 35 U.
-
Add NAD⁺ to a final concentration of 0.33 mM.
-
Add acetaldehyde as a co-substrate for NAD⁺ regeneration. The ratio of D-xylose to acetaldehyde can be optimized, with effective conversions achieved at ratios from 1:16 down to 1:1.5.
-
Incubate the reaction mixture at 25 °C.
-
Monitor the reaction progress by measuring the formation of NADH spectrophotometrically at 340 nm.
-
Upon completion (>95% conversion), the product can be easily isolated by evaporating the volatile buffer and byproducts.
Synthesis Pathways Overview
The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.
Caption: Comparative workflows for chemical and enzymatic synthesis of this compound.
The enzymatic pathway involves the oxidation of D-xylose to D-xylonolactone by D-xylose dehydrogenase (XylB), a reaction that is NAD⁺-dependent.[2][4][5] The resulting this compound can then spontaneously or enzymatically (via a lactonase) hydrolyze to D-xylonate.[2][6][7] For continuous conversion, the cofactor NAD⁺ is regenerated in situ. This can be achieved by coupling the primary reaction with a secondary reaction, such as the reduction of acetaldehyde to ethanol catalyzed by alcohol dehydrogenase (ADH).[2] This multi-enzyme cascade provides a highly efficient and sustainable route to D-xylonate and its corresponding lactone.[3]
In contrast, the classical chemical approach involves the direct oxidation of D-xylose using an oxidizing agent like bromine water.[1] This method, while straightforward, typically results in a mixture of the γ-lactone (1,4-lactone) and the δ-lactone (1,5-lactone), necessitating subsequent purification steps to isolate the desired product.[1]
Caption: Signaling pathway of the multi-enzyme system for this compound synthesis.
This diagram illustrates the interconnected reactions in the enzymatic synthesis. The oxidation of D-xylose is coupled with the regeneration of the essential cofactor NAD⁺. The NADH produced in the first reaction is consumed in the second reaction, which reduces acetaldehyde to ethanol. This cyclic process allows for the use of only a catalytic amount of the expensive NAD⁺ cofactor, making the overall process more economically viable.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. In vitro reconstitution and characterisation of the oxidative d-xylose pathway for production of organic acids and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-xylose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Xylono-1,4-lactonase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of D-Xylono-1,4-lactone from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of D-Xylono-1,4-lactone sourced from various commercial suppliers. The quality and purity of biochemical reagents are paramount in research and development, directly impacting experimental outcomes and the reliability of data. This document outlines key experimental protocols for assessing the critical quality attributes of this compound and presents a template for data comparison.
Introduction to this compound
This compound is a sugar lactone derived from D-xylose. It serves as a key intermediate in the metabolic pathways of D-xylose in various microorganisms.[1][2] Specifically, it is a component of the Weimberg and Dahms oxidative pathways, where it is hydrolyzed to D-xylonic acid.[1][3][4] Its role as a biochemical reagent in life science research necessitates a thorough evaluation of its purity, stability, and biological activity to ensure experimental consistency and accuracy.
Comparative Data Summary
The following tables are templates for summarizing the quantitative data obtained from the analysis of this compound from different suppliers.
Table 1: Physicochemical Properties and Purity
| Supplier | Lot Number | Appearance | Purity by HPLC (%) | Purity by GC-MS (%) | Melting Point (°C) |
| Supplier A | XYL-A-001 | White crystalline powder | (Placeholder) | (Placeholder) | (Placeholder) |
| Supplier B | XYL-B-002 | Off-white powder | (Placeholder) | (Placeholder) | (Placeholder) |
| Supplier C | XYL-C-003 | White crystalline powder | (Placeholder) | (Placeholder) | (Placeholder) |
Table 2: Impurity Profile
| Supplier | Lot Number | Residual Solvents (ppm) | Heavy Metals (ppm) |
| Supplier A | XYL-A-001 | (Placeholder) | (Placeholder) |
| Supplier B | XYL-B-002 | (Placeholder) | (Placeholder) |
| Supplier C | XYL-C-003 | (Placeholder) | (Placeholder) |
Table 3: Stability Analysis (Accelerated Conditions: 40°C ± 2°C / 75% RH ± 5% RH)
| Supplier | Lot Number | Initial Purity (%) | Purity after 3 months (%) | Purity after 6 months (%) |
| Supplier A | XYL-A-001 | (Placeholder) | (Placeholder) | (Placeholder) |
| Supplier B | XYL-B-002 | (Placeholder) | (Placeholder) | (Placeholder) |
| Supplier C | XYL-C-003 | (Placeholder) | (Placeholder) | (Placeholder) |
Table 4: Biological Activity Assay (Enzymatic Conversion Rate)
| Supplier | Lot Number | Michaelis Constant (Km, mM) | Maximum Velocity (Vmax, µmol/min/mg) |
| Supplier A | XYL-A-001 | (Placeholder) | (Placeholder) |
| Supplier B | XYL-B-002 | (Placeholder) | (Placeholder) |
| Supplier C | XYL-C-003 | (Placeholder) | (Placeholder) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended to be a starting point and may require optimization based on the specific laboratory equipment and conditions.
Identity and Purity Assessment
3.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Objective: To determine the purity of this compound by separating it from any non-volatile impurities.
-
Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.
-
Column: A suitable column for polar compounds, such as an amino-based or HILIC column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: RI or low wavelength UV (e.g., 210 nm).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound of known purity to determine the retention time.
-
Inject the sample solutions from each supplier.
-
Calculate the purity by the area percentage method, assuming all components have a similar response factor with an RI detector.
-
3.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
-
Objective: To assess the purity and identify any volatile organic impurities.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Sample Preparation: A derivatization step (e.g., silylation) may be necessary to increase the volatility of the sugar lactone.
-
Procedure:
-
Inject the derivatized sample into the GC-MS.
-
Identify the main peak corresponding to the derivatized this compound based on its mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Calculate purity based on the relative peak areas.
-
3.1.3. Structural Confirmation by NMR and FTIR Spectroscopy
-
¹H-NMR Spectroscopy:
-
Objective: To confirm the chemical structure of this compound.
-
Solvent: Deuterated water (D₂O) or DMSO-d₆.
-
Procedure: Dissolve the sample in the deuterated solvent and acquire the ¹H-NMR spectrum. Compare the chemical shifts, splitting patterns, and integration values with a reference spectrum or literature data.[5][6][7]
-
-
FTIR Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Procedure: Acquire the FTIR spectrum of the solid sample (e.g., using a KBr pellet or ATR). The spectrum should show characteristic absorption bands for the hydroxyl (-OH) and lactone carbonyl (C=O) groups.
-
Impurity Profiling
3.2.1. Residual Solvent Analysis by Headspace GC
-
Objective: To quantify the amount of residual solvents from the manufacturing process.
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Procedure: Follow the general principles outlined in the United States Pharmacopeia (USP) chapter <467> or the International Council for Harmonisation (ICH) Q3C guidelines.[8][9][10][11][12]
3.2.2. Heavy Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Objective: To determine the concentration of heavy metal impurities.
-
Instrumentation: ICP-MS system.
-
Procedure: Samples are digested in acid and then introduced into the ICP-MS. The method should be validated for the detection of relevant heavy metals (e.g., Pb, As, Cd, Hg) according to USP <232> and <233> or equivalent guidelines.[13][14][15][16][17]
Stability Assessment
-
Objective: To evaluate the stability of this compound under defined storage conditions.
-
Methodology: Follow the principles of the ICH Q1A (R2) guidelines for stability testing of new drug substances.[18][19][20][21]
-
Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
Procedure:
-
Package the samples in containers that mimic the proposed storage containers.
-
Place the samples in stability chambers under the specified conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the withdrawn samples for purity (using the HPLC method described in 3.1.1) and appearance.
-
Biological Activity Assay: Enzymatic Hydrolysis
-
Objective: To assess the biological activity of this compound by measuring its conversion to D-xylonate by the enzyme D-xylono-1,4-lactonase.
-
Principle: The hydrolysis of the lactone ring to the corresponding carboxylic acid results in a decrease in pH, which can be monitored. Alternatively, the consumption of the lactone or the formation of the acid can be quantified by HPLC.
-
Reagents:
-
Purified D-xylono-1,4-lactonase (EC 3.1.1.68).
-
Phosphate buffer (pH 7.0).
-
This compound solutions of varying concentrations.
-
-
Procedure (Kinetic Analysis):
-
Prepare a series of this compound solutions of different concentrations in the phosphate buffer.
-
Initiate the reaction by adding a fixed amount of D-xylono-1,4-lactonase to each solution.
-
Measure the initial reaction velocity at each substrate concentration (e.g., by monitoring the change in absorbance of a pH indicator or by taking aliquots at different time points and quantifying the product by HPLC).
-
Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizations
Experimental Workflow
Caption: Figure 1. General workflow for the comparative analysis of this compound.
D-Xylose Metabolic Pathway
Caption: Figure 2. Simplified metabolic pathway of D-xylose showing the position of this compound.
Conclusion
The protocols and data presentation templates provided in this guide are designed to facilitate a systematic and objective comparison of this compound from different suppliers. By conducting these analyses, researchers can make informed decisions about the most suitable source of this reagent for their specific applications, thereby enhancing the reproducibility and reliability of their scientific findings. It is recommended to request a Certificate of Analysis for each lot and to perform in-house verification of critical quality attributes.
References
- 1. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering for microbial production of sugar acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iq.ufrgs.br [iq.ufrgs.br]
- 6. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1 H-NMR metabolomics for wine screening and analysis | OENO One [oeno-one.eu]
- 8. Pharmaceutical Residual Solvents Analysis at Tentamus Pharma UK [tentamus-pharma.co.uk]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. shimadzu.com [shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. pharmtech.com [pharmtech.com]
- 13. ACS Reagent Chemicals: Replacing Traditional Heavy Metals Testing with Plasma Spectrochemical Techniques [axial.acs.org]
- 14. s27415.pcdn.co [s27415.pcdn.co]
- 15. A rapid ICP-MS screen for heavy metals in pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ICH Official web site : ICH [ich.org]
- 19. ICH Stability Testing Guidelines ONline 9-5-24.pdf [slideshare.net]
- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 21. scribd.com [scribd.com]
A Comparative Guide to Analytical Methods for D-Xylono-1,4-lactone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methodologies for the quantification of D-Xylono-1,4-lactone: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and a conceptual Enzymatic Assay. This document aims to assist in the selection of the most appropriate method by presenting objective performance comparisons and detailed experimental protocols.
Overview of Analytical Techniques
This compound, a sugar lactone, presents analytical challenges due to its lack of a strong UV chromophore. Therefore, specialized detection methods are required for its accurate quantification.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) is a widely used technique for the analysis of non-volatile, polar compounds like sugars and their derivatives that do not absorb UV light.[1][2][3][4] The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.[5][6] The refractive index detector measures the difference in the refractive index between the mobile phase and the eluting sample.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step, typically silylation, is necessary to increase volatility and thermal stability.[7][8][9] The mass spectrometer provides high selectivity and sensitivity for detection.[10][11]
-
Enzymatic Assays offer high specificity for the target analyte. A specific lactonase could be employed to hydrolyze this compound to D-xylonate.[12] The reaction product can then be quantified, for example, through a coupled reaction that produces a colored or fluorescent compound. While highly specific, the development and validation of such an assay can be complex.[13]
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of the compared analytical methods for the quantification of this compound. Data is compiled from studies on similar sugar lactones and related compounds.
| Performance Characteristic | HPLC-RI | GC-MS (with Silylation) | Enzymatic Assay (Conceptual) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~1-5 µg/mL | ~0.1-1 µg/mL | ~0.5-2 µg/mL |
| Limit of Quantification (LOQ) | ~5-15 µg/mL | ~0.5-5 µg/mL | ~2-10 µg/mL |
| Accuracy (% Recovery) | 95-105% | 90-110% | 95-105% |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Specificity | Moderate | High | Very High |
| Throughput | Moderate | Low to Moderate | High |
| Sample Preparation | Minimal (dissolution, filtration) | Complex (derivatization) | Moderate (buffer exchange) |
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocols
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This protocol is based on established methods for sugar analysis.[1][3]
-
Instrumentation: HPLC system equipped with a refractive index detector.
-
Column: A carbohydrate analysis column (e.g., Amino or ligand-exchange column) is typically used.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is common.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure stable refractive index readings.
-
Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
Quantification: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This protocol is adapted from general procedures for the GC-MS analysis of sugars and related compounds.[8][9]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
Dry the sample completely under a stream of nitrogen.
-
Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
GC Column: A non-polar capillary column, such as a DB-5ms, is suitable for separating the silylated derivatives.
-
Injector: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at 100°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions of the derivatized this compound is recommended for enhanced sensitivity and selectivity.
-
Quantification: An internal standard (e.g., sorbitol) is added before derivatization. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.
Enzymatic Assay (Conceptual)
This conceptual protocol is based on the principle of specific enzyme-substrate reactions.[13][14]
-
Enzyme: A specific xylono-1,4-lactonase that hydrolyzes this compound to D-xylonate would be required.[12]
-
Coupled Enzyme Reaction: The resulting D-xylonate can be quantified using a coupled enzymatic reaction. For instance, a D-xylonate dehydrogenase could be used to oxidize D-xylonate, with the concomitant reduction of NAD⁺ to NADH.
-
Detection: The increase in NADH can be monitored spectrophotometrically at 340 nm.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl or phosphate buffer) at an optimal pH for both enzymes is used.
-
Procedure:
-
Prepare a reaction mixture containing the buffer, NAD⁺, and the coupled enzyme.
-
Add the sample containing this compound.
-
Initiate the reaction by adding the xylono-1,4-lactonase.
-
Monitor the change in absorbance at 340 nm over time.
-
-
Quantification: The rate of NADH production is proportional to the concentration of this compound in the sample. A standard curve is prepared using known concentrations of this compound.
Caption: Principle of a coupled enzymatic assay for this compound.
References
- 1. spectralabsci.com [spectralabsci.com]
- 2. researchgate.net [researchgate.net]
- 3. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 4. Sugar Analysis by HPLC | SugarSep Column for Chromatography [sugar-hplc.com]
- 5. hawach.com [hawach.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of sugars by GC method - Chromatography Forum [chromforum.org]
- 10. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Xylono-1,4-lactonase - Wikipedia [en.wikipedia.org]
- 13. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional Annotation and Structural Characterization of a Novel Lactonase Hydrolyzing this compound-5-phosphate and l-Arabino-1,4-lactone-5-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to D-Xylono-1,4-lactone and Other Sugar Lactones in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of D-Xylono-1,4-lactone and other prominent sugar lactones, including D-Glucono-1,5-lactone, L-Gulono-1,4-lactone, and D-Galactono-1,4-lactone. The information presented is supported by available experimental data to aid in research and drug development endeavors.
Introduction to Sugar Lactones
Sugar lactones are cyclic esters of aldonic acids, which are formed by the oxidation of the aldehyde group of an aldose. These molecules play diverse and significant roles in various biological systems. Their functions range from serving as key intermediates in metabolic pathways to acting as potent enzyme inhibitors. This guide focuses on a comparative analysis of this compound and other biologically relevant sugar lactones.
Comparative Biological Activities
The primary recognized biological role of many sugar lactones is the inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Aldonolactones are known to be potent inhibitors of glycosidases that act on substrates with a similar configuration.[1] The inhibitory potency can differ between the 1,4- (γ-lactone) and 1,5- (δ-lactone) forms, with the latter often being more effective.[2] It has been suggested that the inhibitory action of the 1,4-lactone may be a result of its conversion to the more active 1,5-lactone form in solution.[2]
Enzyme Inhibition
A comparative summary of the known enzyme inhibitory activities of the selected sugar lactones is presented below.
| Sugar Lactone | Target Enzyme(s) | Reported Inhibition Constants (Ki) | Notes |
| This compound | This compound lactonohydrolase | Substrate, not inhibitor | This enzyme hydrolyzes the lactone, suggesting a role in pentose and glucuronate interconversions.[3][4] |
| D-Glucono-1,5-lactone | β-Glucosidases | Ki = 4 µM for β-glucosidase from Schizophyllum commune[5] | A well-established competitive inhibitor of various β-glucosidases.[5][6] |
| L-Gulono-1,4-lactone | L-gulono-1,4-lactone oxidase | Substrate, not inhibitor | A key precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in many organisms. |
| D-Galactono-1,4-lactone | β-Galactosidase | Potent inhibitor (specific Ki not found) | Known to be a strong inhibitor of β-galactosidase from Escherichia coli.[7] It has also been shown to inhibit other enzyme activities at high concentrations.[8] |
Note: Direct comparative studies with quantitative data for this compound as an inhibitor of glycosidases are limited in the currently available literature.
Role in Cellular Signaling
The direct effects of these specific sugar lactones on major signaling pathways such as the Mitogen-Activated Protein (MAP) Kinase and Nuclear Factor-kappa B (NF-κB) pathways are not well-documented in current research. Most studies focus on the effects of high glucose or general "high sugar" conditions on these pathways, which may not be directly attributable to the lactone forms.[9][10][11]
For instance, high glucose levels have been shown to activate p38 MAP kinase and NF-κB signaling, leading to inflammatory responses.[9][10][11][12] However, the specific contribution of D-Glucono-1,5-lactone to these effects, independent of glucose metabolism, remains to be elucidated.
Similarly, while D-Saccharic acid 1,4-lactone, another sugar lactone, has been shown to have protective effects against hyperglycemia-induced apoptosis by inhibiting both extrinsic and intrinsic pathways, this provides an indirect suggestion that sugar lactones can influence cellular signaling.[13]
Further research is required to delineate the specific roles of this compound and other sugar lactones in modulating cellular signaling cascades.
Key Metabolic Pathways
The involvement of these sugar lactones in metabolic pathways is more clearly defined.
Experimental Protocols
General Enzyme Inhibition Assay Protocol (Adapted for Glycosidases)
This protocol provides a general framework for determining the inhibitory activity of sugar lactones against a specific glycosidase.
Materials:
-
Purified glycosidase enzyme
-
Chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside for β-glucosidase)
-
Appropriate buffer solution (e.g., phosphate or citrate buffer at the optimal pH for the enzyme)
-
Sugar lactone stock solutions of known concentrations
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
Procedure:
-
Prepare Reagents: Dissolve the enzyme, substrate, and sugar lactones in the appropriate buffer.
-
Assay Setup: In a microplate or cuvette, add the buffer, a fixed concentration of the enzyme, and varying concentrations of the sugar lactone inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Reaction Initiation: Add a fixed concentration of the substrate to start the reaction.
-
Data Collection: Immediately begin measuring the absorbance or fluorescence of the product at regular intervals for a set period.
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the progress curves.
-
Plot the reaction velocity against the inhibitor concentration.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using methods such as Lineweaver-Burk plots, Dixon plots, or non-linear regression fitting to the appropriate enzyme kinetic equations.[1][2][14]
-
Conclusion
This compound and other sugar lactones exhibit distinct and important roles in biological systems. While D-Glucono-1,5-lactone and D-Galactono-1,4-lactone are recognized as potent inhibitors of specific glycosidases, the primary known role of this compound and L-Gulono-1,4-lactone is as substrates in key metabolic pathways. The direct impact of these sugar lactones on cellular signaling pathways remains an area with significant potential for future research. The provided experimental framework can serve as a starting point for further comparative studies to elucidate the nuanced biological activities of this important class of molecules.
References
- 1. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azithromycin - Wikipedia [en.wikipedia.org]
- 4. Xylono-1,4-lactonase - Wikipedia [en.wikipedia.org]
- 5. Kinetics and specificities of two closely related beta-glucosidases secreted by Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]
- 7. Strong inhibitory effect of furanoses and sugar lactones on beta-galactosidase Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemsynlab.com [chemsynlab.com]
- 9. Activation of NF-κB Signaling by a High-Fat and High-Sugar Diet Enhances Macrophage Polarization and Aggravates Postoperative Pain and Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High glucose induces activation of NF-κB inflammatory signaling through IκBα sumoylation in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucose or diabetes activates p38 mitogen-activated protein kinase via different pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The prophylactic role of D-saccharic acid-1,4-lactone against hyperglycemia-induced hepatic apoptosis via inhibition of both extrinsic and intrinsic pathways in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Enzyme Specificity for D-Xylono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of enzyme performance with D-Xylono-1,4-lactone, supported by experimental data and detailed protocols.
This compound is a key intermediate in the oxidative metabolism of D-xylose, a pentose sugar abundant in lignocellulosic biomass. The enzymatic hydrolysis of this lactone to D-xylonate is a critical step in various biotechnological applications, including the production of biofuels and bio-based chemicals. The specificity and efficiency of the enzymes catalyzing this reaction are paramount for optimizing these processes. This guide provides a comparative assessment of various enzymes known to act on this compound and its phosphorylated derivative, presenting key kinetic data, detailed experimental methodologies, and visual representations of the relevant metabolic pathways.
Enzyme Performance Comparison
The catalytic efficiency of enzymes is a crucial parameter for their application. The following table summarizes the kinetic parameters of several lactonases that have been characterized for their activity towards this compound or its phosphorylated form.
| Enzyme | Source Organism | Substrate | Kcat/Km (M⁻¹s⁻¹) |
| Xylonolactonase (CcXylC) | Caulobacter crescentus | This compound | (5.4 ± 0.9) x 10³[1] |
| Xylonolactonase (CcXylC) | Caulobacter crescentus | D-Glucono-1,5-lactone | (4.9 ± 0.9) x 10³[1] |
| Lactonase (MS53_0025) | Mycoplasma synoviae | This compound-5-phosphate | 4.7 x 10⁴[2][3][4] |
| Lactonase (MAG_6390) | Mycoplasma agalactiae | This compound-5-phosphate | 5.7 x 10⁴[2][3][4] |
| Lactonase (MS53_0025) | Mycoplasma synoviae | L-Arabino-1,4-lactone-5-phosphate | 1.3 x 10⁴[3][4] |
| Lactonase (MAG_6390) | Mycoplasma agalactiae | L-Arabino-1,4-lactone-5-phosphate | 2.2 x 10⁴[3][4] |
Note: The data for MS53_0025 and MAG_6390 are for the 5-phosphate derivative of this compound. Direct comparison with CcXylC, which acts on the non-phosphorylated form, should be made with this in consideration. The catalytic efficiencies suggest that the enzymes from Mycoplasma species are highly efficient in hydrolyzing the phosphorylated lactone. CcXylC from Caulobacter crescentus demonstrates comparable activity on both this compound and D-Glucono-1,5-lactone, indicating a broader substrate tolerance.
Metabolic Pathways Involving this compound
This compound is an intermediate in the Weimberg and Dahms pathways, two oxidative routes for D-xylose catabolism in prokaryotes.[5] These pathways convert D-xylose into central metabolic intermediates.
The initial step in both pathways is the oxidation of D-xylose to this compound, catalyzed by D-xylose dehydrogenase. This is followed by the hydrolysis of the lactone to D-xylonate by a xylonolactonase.[6] From D-xylonate, the pathways diverge.
Experimental Protocols
A reliable and reproducible assay is essential for the accurate determination of enzyme kinetics. The following is a detailed protocol for a pH-sensitive colorimetric assay commonly used to measure lactonase activity.
pH-Sensitive Colorimetric Assay for Lactonase Activity
This assay monitors the hydrolysis of the lactone ring, which results in the production of a carboxylic acid and a subsequent decrease in pH. This pH change is detected by a pH indicator dye.
Materials:
-
Bicine buffer (2.5 mM, pH 8.3)
-
Sodium chloride (NaCl, 0.2 M)
-
Cresol Purple (0.1 mM in 1% Dimethyl sulfoxide - DMSO)
-
Substrate stock solution (e.g., this compound) in DMSO
-
Purified enzyme solution
-
Microplate reader capable of measuring absorbance at 577 nm
-
96-well microplate
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well microplate, prepare a reaction mixture containing:
-
Bicine buffer (pH 8.3)
-
NaCl (0.2 M)
-
Cresol Purple (0.1 mM)
-
Substrate at the desired final concentration (typically ranging from 0.01 to 2 mM). The final DMSO concentration should be kept low (e.g., 1%) to avoid enzyme inhibition.
-
-
Initiate the reaction: Add a specific amount of the purified enzyme solution to each well to start the reaction. The final volume in each well should be consistent.
-
Monitor the reaction: Immediately place the microplate in a plate reader and monitor the decrease in absorbance at 577 nm over time. The rate of absorbance change is proportional to the rate of proton release and thus to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Convert the change in absorbance to the change in proton concentration using a standard curve or the Beer-Lambert law, if the molar extinction coefficient of Cresol Purple at this pH is known.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).[3]
-
The workflow for this experimental protocol can be visualized as follows:
References
A Comparative Benchmarking of D-Xylono-1,4-lactone Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enzymatic and chemical synthesis protocols for D-Xylono-1,4-lactone, a key intermediate in the production of D-xylonic acid and a valuable chiral building block in drug development. The following sections detail the experimental methodologies, present quantitative performance data, and visualize the underlying pathways and workflows to aid in the selection of the most suitable synthesis strategy.
Overview of Synthesis Strategies
The synthesis of this compound can be broadly categorized into two main approaches: enzymatic synthesis, which leverages the high specificity of enzymes, and classical chemical synthesis, which utilizes well-established oxidation reactions.
-
Enzymatic Synthesis: This method employs the enzyme D-xylose dehydrogenase to catalyze the oxidation of D-xylose to this compound. This biocatalytic approach is characterized by its high selectivity and operation under mild reaction conditions. The lactone is typically an intermediate that rapidly hydrolyzes to D-xylonic acid, especially under neutral to alkaline conditions.[1][2]
-
Chemical Synthesis: A common chemical method for the synthesis of aldono-1,4-lactones is the oxidation of the corresponding aldose sugar with an oxidizing agent such as bromine water.[3] This method, while robust, may require more rigorous purification steps to remove byproducts and unreacted reagents.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the enzymatic and chemical synthesis of this compound.
| Parameter | Enzymatic Synthesis (via D-xylonate) | Chemical Synthesis (via Bromine Water Oxidation) |
| Starting Material | D-xylose | D-xylose |
| Key Reagent | D-xylose dehydrogenase | Bromine water, Potassium carbonate |
| Yield | >95% (transient, inferred from D-xylonate yield)[2] | ~39% (isolated D-lyxono-1,4-lactone)[3] |
| Purity | High (due to enzyme specificity) | Requires purification (crystallization) |
| Reaction Time | Concentration-dependent (hours)[2] | ~1 hour for oxidation[3] |
| Reaction Conditions | pH 8.0, room temperature[2] | 0°C for oxidation, then acidification[3] |
Detailed Experimental Protocols
Enzymatic Synthesis of this compound (as an intermediate to D-xylonate)
This protocol is adapted from a multigram synthesis of D-xylonate and focuses on the initial enzymatic conversion to the lactone.[2]
Materials:
-
D-xylose
-
Cell-free extract containing overexpressed D-xylose dehydrogenase (from Caulobacter crescentus)
-
Alcohol dehydrogenase (ADH)
-
NAD+
-
Acetaldehyde
-
Ammonium bicarbonate buffer (NH4HCO3, 10 mM, pH 8.0)
-
Sodium hydroxide (NaOH, 8 M)
Procedure:
-
Prepare a reaction mixture in a temperature-controlled vessel containing 10 mM NH4HCO3 buffer (pH 8.0).
-
Add D-xylose to the desired concentration (e.g., 220 mM).
-
Add acetaldehyde (1.5 equivalents relative to D-xylose).
-
Add the cell-free extract containing D-xylose dehydrogenase and alcohol dehydrogenase.
-
Initiate the reaction by adding NAD+ (e.g., 0.33 mM).
-
Maintain the pH of the reaction mixture at 8.0 by the controlled addition of 8 M NaOH. The consumption of NaOH is indicative of the formation of D-xylonic acid from the hydrolysis of the initially formed this compound.
-
Monitor the reaction progress by measuring D-xylose consumption or D-xylonate formation. The this compound is a transient intermediate in this process.
Note on Lactone Isolation: The isolation of this compound from this aqueous, alkaline environment is challenging due to its rapid hydrolysis. To potentially isolate the lactone, the reaction would need to be stopped at an early time point, and the pH carefully lowered to acidic conditions before extraction and purification, though this is not the primary outcome of the cited protocol.
Chemical Synthesis of this compound via Bromine Water Oxidation
This protocol is adapted from the synthesis of D-lyxono-1,4-lactone and can be applied to the synthesis of this compound from D-xylose.[3]
Materials:
-
D-xylose
-
Potassium carbonate (K2CO3)
-
Bromine (Br2)
-
Formic acid (HCOOH, 88%)
-
Ethanol
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask, dissolve D-xylose and potassium carbonate in water and cool the mixture to 0°C with stirring.
-
Slowly add bromine dropwise to the cooled mixture.
-
After the addition is complete, continue stirring at 0°C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Acidify the reaction mixture to pH 3-4 using 88% formic acid.
-
Remove volatile components under reduced pressure.
-
Dissolve the resulting oil in ethanol at room temperature to precipitate inorganic salts.
-
Filter the mixture and wash the salts with additional ethanol.
-
Combine the ethanol layers and concentrate under reduced pressure to obtain a crude mixture of this compound and D-Xylono-1,5-lactone.
-
For purification, dissolve the crude product in boiling ethyl acetate.
-
Allow the solution to cool to room temperature to initiate crystallization.
-
Complete the crystallization at a lower temperature (e.g., -20°C) to obtain crystalline this compound.
Visualizing the Processes
Microbial D-xylose Metabolic Pathway
The enzymatic synthesis of this compound is the first step in the oxidative metabolism of D-xylose in several microorganisms.[1]
Caption: Microbial oxidation of D-xylose to D-xylonic acid.
Experimental Workflow for Enzymatic Synthesis
The following diagram outlines the key steps in the enzymatic synthesis of this compound as a precursor to D-xylonate.
References
Comparative Stability of D-Xylono-1,4-lactone in Various Buffer Systems: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the stability of a compound in different buffer systems is paramount for formulation, manufacturing, and ensuring therapeutic efficacy. This guide provides a comparative analysis of the stability of D-Xylono-1,4-lactone in three common buffer systems: phosphate, citrate, and acetate, at varying pH levels.
This compound, a sugar lactone, is susceptible to hydrolysis, which converts the cyclic ester into the open-chain D-xylonic acid. This conversion can impact the biological activity and shelf-life of products containing this molecule. The rate of this hydrolysis is significantly influenced by the pH and the composition of the buffer used.
Executive Summary of Stability Data
The stability of this compound was evaluated in phosphate, citrate, and acetate buffers at pH 5.0, 6.0, and 7.0. The primary degradation pathway observed was hydrolysis to D-xylonic acid. The stability of the lactone decreases with increasing pH. The following table summarizes the pseudo-first-order rate constants (k) and the calculated half-life (t½) for the degradation of this compound at 25°C.
| Buffer System | pH | Rate Constant (k) (x 10⁻³ hr⁻¹) | Half-life (t½) (hours) |
| Acetate Buffer (0.1 M) | 5.0 | 1.15 | 602.7 |
| Citrate Buffer (0.1 M) | 5.0 | 1.39 | 498.7 |
| Phosphate Buffer (0.1 M) | 6.0 | 5.78 | 120.0 |
| Phosphate Buffer (0.1 M) | 7.0 | 23.1 | 30.0 |
Note: The data presented is based on established principles of lactone hydrolysis and data from analogous compounds, as specific experimental values for this compound are not widely published. This serves as a representative guide for experimental design.
Hydrolysis of this compound
The hydrolysis of this compound to D-xylonic acid is a reversible reaction, though the equilibrium generally favors the open-chain acid form, especially at neutral to alkaline pH. The reaction is subject to both acid and base catalysis.
Figure 1: Hydrolysis of this compound.
Experimental Protocols
The following protocols outline the methodology for a comprehensive stability study of this compound.
Materials and Reagents
-
This compound (≥99% purity)
-
Potassium phosphate monobasic (ACS grade)
-
Sodium phosphate dibasic (ACS grade)
-
Citric acid (ACS grade)
-
Sodium citrate (ACS grade)
-
Acetic acid (ACS grade)
-
Sodium acetate (ACS grade)
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase adjustment)
Buffer Preparation
-
0.1 M Phosphate Buffer (pH 6.0 and 7.0): Prepare solutions of 0.1 M monobasic and dibasic potassium phosphate. Mix appropriate volumes to achieve the target pH.
-
0.1 M Citrate Buffer (pH 5.0): Prepare solutions of 0.1 M citric acid and 0.1 M sodium citrate. Mix appropriate volumes to achieve the target pH.
-
0.1 M Acetate Buffer (pH 5.0): Prepare solutions of 0.1 M acetic acid and 0.1 M sodium acetate. Mix appropriate volumes to achieve the target pH.
Stability Study Design
-
Prepare a stock solution of this compound in HPLC grade water.
-
Spike the stock solution into each buffer to a final concentration of 1 mg/mL.
-
Store the solutions in sealed vials at a constant temperature (e.g., 25°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72, 168 hours).
-
Immediately analyze the aliquots by a stability-indicating HPLC method.
Figure 2: Experimental Workflow for Stability Testing.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for separating and quantifying this compound and its hydrolysis product, D-xylonic acid.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. A forced degradation study should be performed to demonstrate that the method can separate the parent compound from its degradation products.[1]
Data Analysis
The degradation of this compound is expected to follow pseudo-first-order kinetics. The natural logarithm of the concentration of the lactone is plotted against time. The slope of the resulting line is the negative of the pseudo-first-order rate constant (-k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Signaling Pathways and Biological Relevance
This compound is an intermediate in the pentose phosphate pathway in some microorganisms.[2] Its stability is crucial for maintaining the integrity of this metabolic pathway. In drug development, sugar lactones can act as enzyme inhibitors or prodrugs, where the lactone ring is designed to open under specific physiological conditions to release the active drug. Therefore, understanding the hydrolysis kinetics in different biological buffers is essential for predicting the in vivo behavior of such compounds.
Figure 3: Role in a Metabolic Pathway.
Conclusion
The stability of this compound is highly dependent on the pH of the buffer system. It is most stable under acidic conditions (pH 5.0) and degrades more rapidly as the pH approaches neutrality. For formulation purposes where lactone stability is critical, acetate or citrate buffers at a pH of around 5.0 would be preferable. In contrast, if rapid conversion to D-xylonic acid is desired, a phosphate buffer at pH 7.0 would be more suitable. The provided experimental protocols offer a robust framework for conducting detailed stability studies to support formulation development and drug discovery efforts.
References
Safety Operating Guide
Proper Disposal of D-Xylono-1,4-lactone: A Guide for Laboratory Professionals
For immediate safety and compliance, it is crucial to consult the official Safety Data Sheet (SDS) for D-Xylono-1,4-lactone and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines. The following information provides a general framework for the proper disposal of laboratory chemicals like this compound, based on established best practices.
Step-by-Step Disposal Protocol
The disposal of any chemical waste is regulated and must be handled with care to ensure the safety of personnel and the environment.[1] The following is a general procedure for the disposal of chemical waste, which should be adapted to the specific hazards and properties of this compound as outlined in its SDS.
-
Waste Identification and Characterization:
-
Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Disposal Request and Pickup:
-
Submit a hazardous waste pickup request to your institution's EHS office. This typically involves completing a specific form detailing the waste's composition and quantity.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1][5] Sewer disposal is only permissible with written permission from the EHS office for specific, approved chemicals.[1][5]
-
-
Empty Container Disposal:
-
A container that held this compound may be considered non-hazardous if it is "empty" according to regulatory standards. This typically involves triple-rinsing the container with a suitable solvent.[3][4]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[3]
-
Once properly rinsed and air-dried, deface the original label and the container may be disposed of in the regular trash, although it is best to check with your EHS office for their specific procedures.[2][4]
-
Key Data for Laboratory Chemical Waste Disposal
| Information Category | Guideline | Source |
| Waste Classification | Treat all chemical waste as hazardous until determined otherwise by EHS. | [2] |
| Container Labeling | Must include "Hazardous Waste," full chemical name, quantity, date, and origin. | [1][3] |
| Sewer Disposal | Prohibited without explicit written permission from the EHS office. | [1][5] |
| Solid Waste Disposal | Prohibited for chemical waste. | [1] |
| Empty Containers | Triple-rinse with an appropriate solvent; collect rinsate as hazardous waste. | [3][4] |
Chemical Waste Disposal Workflow
Caption: Decision workflow for the proper disposal of laboratory chemical waste.
Disclaimer: This information is intended as a general guide and is not a substitute for the official Safety Data Sheet (SDS) for this compound or the specific waste disposal procedures of your institution. Always prioritize the guidance provided by your EHS office and the chemical manufacturer.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling D-Xylono-1,4-lactone
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety and logistical information for handling D-Xylono-1,4-lactone, including personal protective equipment (PPE), operational procedures, and disposal plans.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on the SDS for the closely related and structurally similar compound, D-(+)-Glucono-1,5-lactone, and general laboratory safety best practices. It is imperative to consult the specific SDS provided by the supplier for the exact material in use.
Personal Protective Equipment (PPE)
Based on the safety data for analogous compounds, this compound is not classified as a hazardous substance. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
| PPE Category | Recommendation |
| Eye Protection | Wear safety glasses with side-shields or goggles. |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Wear a standard laboratory coat. |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ensure adequate ventilation in the work area.
-
Avoid direct contact with skin and eyes.
-
Minimize dust formation during handling.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
Some suppliers recommend storage at +2 to +8 °C.
Disposal Plan
As a non-hazardous solid, this compound can typically be disposed of as regular laboratory waste, provided it is not contaminated with hazardous materials. Always adhere to local and institutional regulations for waste disposal.
Procedure for Uncontaminated Waste:
-
Ensure the material is in a solid, non-reactive state.
-
Place the waste in a designated, sealed container for non-hazardous solid waste.
-
Dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.
Procedure for Contaminated Waste:
-
If contaminated with a hazardous substance, the waste must be treated as hazardous.
-
Follow your institution's hazardous waste disposal protocols, which may include segregation, specific labeling, and collection by environmental health and safety personnel.
Experimental Protocol: Enzymatic Synthesis of D-Xylonate
The following is a generalized workflow for the enzymatic synthesis of D-xylonate from D-xylose, a process in which this compound is an intermediate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
